molecular formula C6H8ClNO2S B128081 2-chloro-N-(2-oxothiolan-3-yl)acetamide CAS No. 84611-22-3

2-chloro-N-(2-oxothiolan-3-yl)acetamide

Cat. No.: B128081
CAS No.: 84611-22-3
M. Wt: 193.65 g/mol
InChI Key: OSXVVUUZQNPXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-oxothiolan-3-yl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C6H8ClNO2S and its molecular weight is 193.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-oxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXVVUUZQNPXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424610
Record name 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84611-22-3
Record name 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-chloro-N-(2-oxothiolan-3-yl)acetamide: Synthesis Intermediate and Potential Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available scientific information on 2-chloro-N-(2-oxothiolan-3-yl)acetamide. It is crucial to note that dedicated research on the specific mechanism of action of this compound is limited. The information regarding its potential biological activity is inferred from the general reactivity of the α-chloroacetamide functional group and should be treated as hypothetical until substantiated by dedicated experimental evidence.

Executive Summary

This compound is a heterocyclic organic compound primarily recognized for its role as a key intermediate in the synthesis of the mucolytic agent, Erdosteine.[][2][3] While its direct biological effects and mechanism of action are not extensively documented, the presence of the reactive α-chloroacetamide moiety suggests a potential for covalent interaction with biological nucleophiles. This guide provides a comprehensive overview of its known synthetic utility, its chemical and physical properties, and a hypothetical mechanism of action based on the established reactivity of the chloroacetamide functional group.

Role in the Synthesis of Erdosteine

The principal and well-documented role of this compound is as a precursor in the manufacturing of Erdosteine.[][2][3] Erdosteine is a mucolytic agent used to treat respiratory diseases characterized by excessive or viscous mucus. The synthesis involves the acylation of DL-homocysteine thiolactone with chloroacetyl chloride to yield this compound. Subsequently, this intermediate reacts with thioglycolic acid to form Erdosteine.

erdosteine_synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Thiolation DL-homocysteine_thiolactone DL-homocysteine thiolactone intermediate This compound DL-homocysteine_thiolactone->intermediate + chloroacetyl_chloride Chloroacetyl chloride intermediate2 This compound thioglycolic_acid Thioglycolic acid Erdosteine Erdosteine intermediate2->Erdosteine +

Caption: Synthetic pathway of Erdosteine from DL-homocysteine thiolactone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C6H8ClNO2S[4][5]
Molecular Weight 193.65 g/mol [][5]
CAS Number 84611-22-3[4][5]
Appearance White to Off-White Solid[]
Boiling Point 456.171 °C at 760 mmHg[2][5]
Flash Point 229.684 °C[2][5]
Density 1.406 g/cm³[2][5]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)[][2]
Storage Temperature 2-8°C[][2]

Hypothetical Mechanism of Action: The Role of the α-Chloroacetamide Group

While specific studies on the mechanism of action of this compound are lacking, the α-chloroacetamide functional group is known to be a reactive electrophile.[6] This reactivity forms the basis for a hypothetical mechanism of action.

Covalent Modification of Proteins

The carbon atom attached to the chlorine in the chloroacetyl group is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. This makes it susceptible to nucleophilic attack by amino acid residues in proteins, particularly the sulfhydryl group of cysteine. This process, known as alkylation, results in the formation of a stable covalent bond between the molecule and the protein.[7]

covalent_modification Molecule This compound (α-chloroacetamide) Covalent_Adduct Covalently Modified Protein (Alkylated) Molecule->Covalent_Adduct Nucleophilic Attack Protein Protein with Nucleophilic Residue (e.g., Cysteine-SH) HCl HCl Covalent_Adduct->HCl Elimination

Caption: Hypothetical covalent modification of a protein by this compound.

Potential Biological Consequences

If this compound were to act as an alkylating agent in a biological system, it could lead to a variety of outcomes, including:

  • Enzyme Inhibition: Covalent modification of an enzyme's active site or an allosteric site could lead to irreversible inhibition of its function.

  • Disruption of Protein-Protein Interactions: Alkylation of residues at the interface of a protein complex could disrupt its formation and downstream signaling.

  • Induction of Cellular Stress: Widespread, non-specific alkylation of proteins could lead to cellular stress and toxicity.

It is important to reiterate that these are potential mechanisms based on the chemical reactivity of the α-chloroacetamide group and have not been experimentally verified for this compound itself.

Experimental Protocols

As there is no established literature on the specific mechanism of action of this compound, detailed experimental protocols are not available. However, for researchers interested in investigating its potential biological activity, a general workflow could be proposed.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Validation Cell_Viability Cell Viability Assays (e.g., MTT, MTS) ABPP Activity-Based Protein Profiling (ABPP) Cell_Viability->ABPP Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging) Proteomics Chemoproteomics (Affinity Pull-down) Phenotypic_Screening->Proteomics Enzyme_Assays In Vitro Enzyme Assays ABPP->Enzyme_Assays Cell_Based_Assays Cell-Based Reporter Assays Proteomics->Cell_Based_Assays Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Enzyme_Assays->Binding_Assays Cell_Based_Assays->Binding_Assays

Caption: A general experimental workflow to investigate the mechanism of action.

Conclusion

This compound is a well-characterized synthetic intermediate in the production of Erdosteine. While its own biological activity remains largely unexplored, the presence of an electrophilic α-chloroacetamide moiety suggests a potential for covalent interactions with biological macromolecules. Future research is warranted to elucidate whether this compound possesses any intrinsic pharmacological activity and to validate the hypothetical mechanism of action proposed in this guide. Researchers and drug development professionals should be aware of its primary role as a synthetic precursor and exercise caution when postulating its direct biological functions without supporting experimental data.

References

N-Chloroacetyl-DL-homocysteine Thiolactone: A Physicochemical and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-homocysteine thiolactone is a key synthetic intermediate, primarily recognized for its role in the manufacturing of the mucolytic drug Erdosteine.[1][][3] Its unique structure, featuring a reactive chloroacetyl group and a thiolactone ring, makes it a subject of interest for chemical synthesis and potential biological interactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential reactivity of N-Chloroacetyl-DL-homocysteine thiolactone, addressing the core requirements for researchers and professionals in the field of drug development and chemical sciences.

Physicochemical Properties

N-Chloroacetyl-DL-homocysteine thiolactone is a white to off-white solid.[] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₈ClNO₂S[]
Molecular Weight 193.65 g/mol []
CAS Number 84611-22-3[4]
Appearance White to Off-White Solid[]
Melting Point 120-122 °C
Boiling Point 456.2 ± 45.0 °C at 760 mmHg
Density 1.406 g/cm³
Solubility Slightly soluble in DMSO and Methanol[]
Storage 2-8°C[]

Synthesis of N-Chloroacetyl-DL-homocysteine Thiolactone

The primary route for the synthesis of N-Chloroacetyl-DL-homocysteine thiolactone involves the reaction of DL-homocysteine thiolactone hydrochloride with chloroacetyl chloride. This process is a crucial step in the overall synthesis of Erdosteine.

Experimental Protocol: Synthesis from DL-homocysteine thiolactone hydrochloride

This protocol is based on established synthetic routes for the preparation of N-acyl homocysteine thiolactones.

Materials:

  • DL-homocysteine thiolactone hydrochloride

  • Chloroacetyl chloride

  • A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve DL-homocysteine thiolactone hydrochloride in the chosen anhydrous organic solvent.

  • Basification: Cool the solution to 0°C using an ice bath. Add the non-nucleophilic base dropwise to the stirred solution. The base is added to neutralize the hydrochloride salt and to scavenge the HCl produced during the acylation reaction.

  • Acylation: While maintaining the temperature at 0°C, slowly add a solution of chloroacetyl chloride in the same organic solvent to the reaction mixture. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Chloroacetyl-DL-homocysteine thiolactone can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the chloroacetyl and homocysteine thiolactone moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the amide C=O and the thiolactone C=O stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthesis_of_N_Chloroacetyl_DL_homocysteine_thiolactone DL_HCTL_HCl DL-Homocysteine thiolactone hydrochloride Reaction Acylation (0°C to rt) DL_HCTL_HCl->Reaction ChloroacetylChloride Chloroacetyl chloride ChloroacetylChloride->Reaction Base Base (e.g., Triethylamine) in Organic Solvent Base->Reaction Product N-Chloroacetyl-DL- homocysteine thiolactone Byproduct Base·HCl Reaction->Product Reaction->Byproduct Erdosteine_Synthesis_Workflow cluster_synthesis Synthesis of Erdosteine cluster_activity Pharmacological Action HCTL DL-Homocysteine thiolactone NC_HCTL N-Chloroacetyl-DL- homocysteine thiolactone HCTL->NC_HCTL Chloroacetylation Erdosteine Erdosteine NC_HCTL->Erdosteine Nucleophilic Substitution ThioglycolicAcid Thioglycolic acid ThioglycolicAcid->Erdosteine Metabolism Hepatic Metabolism (First-pass) Erdosteine->Metabolism ActiveMetabolites Active Metabolites (with free -SH groups) Metabolism->ActiveMetabolites Mucolytic Mucolytic Activity ActiveMetabolites->Mucolytic Antioxidant Antioxidant Activity ActiveMetabolites->Antioxidant Potential_Reactivity cluster_protein Protein Modification NC_HCTL N-Chloroacetyl-DL- homocysteine thiolactone Cysteine Cysteine Residue (-SH) NC_HCTL->Cysteine Alkylation Histidine Histidine Residue NC_HCTL->Histidine Alkylation Protein Protein ModifiedProtein Covalently Modified Protein Cysteine->ModifiedProtein Histidine->ModifiedProtein

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-(2-oxothiolan-3-yl)acetamide, a key intermediate in the synthesis of the mucolytic agent Erdosteine.[1] This document details the synthetic route, experimental protocols, and a thorough characterization profile. The information presented is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound, also known as N-Chloroacetyl-DL-homocysteine thiolactone, is a crucial building block in the manufacturing of Erdosteine. Erdosteine is a thiol derivative that acts as a mucolytic agent, employed in the treatment of chronic obstructive bronchitis. The synthesis of this intermediate is a critical step that influences the yield and purity of the final active pharmaceutical ingredient. This guide offers a detailed examination of its synthesis and the analytical methods for its characterization.

Synthesis

The primary synthetic route to this compound involves the N-acylation of 3-aminodihydrothiophen-2(3H)-one hydrochloride (also known as DL-homocysteine thiolactone hydrochloride) with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the homocysteine thiolactone attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-aminodihydrothiophen-2(3H)-one_hydrochloride 3-Aminodihydrothiophen-2(3H)-one Hydrochloride target_molecule This compound 3-aminodihydrothiophen-2(3H)-one_hydrochloride->target_molecule chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_molecule Base Base (e.g., Triethylamine, Sodium Acetate) byproduct Base-HCl Salt Base->byproduct Solvent Solvent (e.g., Dichloromethane, THF, Acetone/Water) Temperature Temperature (e.g., 0 °C to room temperature)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for N-acylation.

Materials:

  • 3-Aminodihydrothiophen-2(3H)-one hydrochloride

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Sodium Acetate

  • Dichloromethane (DCM), Tetrahydrofuran (THF), or an Acetone/Water mixture

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-aminodihydrothiophen-2(3H)-one hydrochloride (1.0 equivalent) in the chosen solvent.

  • Add the base (2.2 equivalents of TEA or sodium acetate) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled and stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if using an organic solvent, wash the reaction mixture with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If using an aqueous solvent system, the product may precipitate. If so, collect the solid by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties
PropertyValueReference
CAS Number 84611-22-3[2]
Molecular Formula C₆H₈ClNO₂S[2]
Molecular Weight 193.65 g/mol [2]
Appearance Solid (predicted)[3]
Density 1.406 g/cm³ (predicted)[2]
Boiling Point 456.171 °C at 760 mmHg (predicted)[2]
Melting Point Not available
Spectroscopic Data (Predicted)

Note: The following spectroscopic data are predicted based on the analysis of similar chloroacetamide and thiolactone-containing compounds, as direct experimental spectra for the target molecule were not available in the searched literature.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Broad Singlet1H-NH
~4.6Multiplet1H-CH(NH)-
~4.2Singlet2H-CH₂Cl
~3.4Multiplet2H-SCH₂-
~2.5Multiplet2H-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~200C=O (thiolactone)
~165C=O (amide)
~55-CH(NH)-
~42-CH₂Cl
~30-SCH₂-
~28-CH₂-

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~1720C=O stretch (thiolactone)
~1680C=O stretch (amide I)
~1540N-H bend (amide II)
~750C-Cl stretch

MS (Mass Spectrometry)

m/zAssignment
193/195[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern)
117[M - CH₂Cl - CO]⁺
77[CH₂Cl=C=O]⁺

Workflow and Logic Diagrams

Synthesis Workflow

G Start Start Dissolve Dissolve 3-aminodihydrothiophen-2(3H)-one hydrochloride and base in solvent Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Reagent Add Chloroacetyl Chloride dropwise Cool->Add_Reagent React Stir at room temperature for 2-4 hours Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup or Filtration Monitor->Workup Reaction Complete Purify Recrystallization Workup->Purify Characterize Characterize the final product Purify->Characterize End End Characterize->End

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization Logic

G Product Purified Product Identity Confirm Identity Product->Identity Purity Assess Purity Product->Purity Structure_Elucidation Elucidate Structure Identity->Structure_Elucidation H_NMR ¹H NMR Purity->H_NMR MP Melting Point Purity->MP Structure_Elucidation->H_NMR C_NMR ¹³C NMR Structure_Elucidation->C_NMR IR IR Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS

Caption: Logical relationship of analytical techniques for the characterization of the final product.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocol, based on established N-acylation methodologies, offers a reliable pathway for its preparation. The comprehensive characterization data, including predicted spectroscopic values, serves as a valuable reference for quality control and structural verification. This information is intended to facilitate the work of researchers and professionals in the development and manufacturing of Erdosteine and related compounds.

References

An In-depth Technical Guide to the Predicted Biological Activity of 2-chloro-N-(2-oxothiolan-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 2-chloro-N-(2-oxothiolan-3-yl)acetamide and its derivatives. Currently, there is a notable absence of direct experimental data for this specific class of compounds in publicly accessible literature. Therefore, this document synthesizes information from structurally related molecules to build a robust, evidence-based hypothesis of their potential biological functions and mechanisms of action. The core structure combines a reactive 2-chloroacetamide moiety with a 2-oxothiolane (homocysteine thiolactone) ring, suggesting a dual-action profile. We predict these derivatives may exhibit antimicrobial properties through quorum sensing modulation and anticancer activity via inhibition of key cellular pathways. This guide details the theoretical framework for these activities, proposes experimental protocols for their validation, and presents potential signaling pathways that may be targeted. All quantitative data from related compounds are summarized, and logical and experimental workflows are visualized to guide future research.

Introduction

The compound this compound is a derivative of homocysteine thiolactone and possesses a reactive chloroacetyl group. While it is known as an intermediate in the synthesis of the mucolytic drug Erdosteine, its intrinsic biological activities have not been extensively investigated.[1][2] This guide explores the potential therapeutic applications of this scaffold by examining the well-documented biological effects of its constituent chemical moieties: the N-acyl homocysteine thiolactone (NAHT) and the chloroacetamide group.

The 2-oxothiolane ring , a derivative of homocysteine thiolactone, is a key feature of N-acyl-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing (QS).[3][4] NAHTs are known to be potent and stable modulators of QS receptors, such as RhlR in Pseudomonas aeruginosa.[3][4] This suggests a potential role for this compound derivatives as novel antimicrobial agents that disrupt bacterial communication.

The 2-chloroacetamide group is a reactive electrophile known to form covalent bonds with nucleophilic residues in proteins, such as cysteine.[5] This reactivity is the basis for its use in herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis by covalently modifying the active site of VLCFA synthase.[6][7] This mechanism suggests potential applications as anticancer agents, as aberrant lipid metabolism is a hallmark of many cancers. Furthermore, chloroacetamide-containing compounds have been shown to act as covalent inhibitors of key proteins in signaling pathways like the Hippo-YAP-TEAD pathway, which is often dysregulated in cancer.[3][6]

This guide will delve into these predicted biological activities, providing a foundation for future research and development of this promising class of compounds.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of its constituent moieties, this compound derivatives are predicted to possess antimicrobial and anticancer properties.

Antimicrobial Activity: Quorum Sensing Modulation

The 2-oxothiolane ring of the target compound is structurally similar to the lactone ring of N-acyl-homoserine lactones (AHLs), which are key signaling molecules in the quorum sensing (QS) systems of Gram-negative bacteria. N-acyl homocysteine thiolactones have demonstrated potent and stable modulation of the RhlR QS receptor in Pseudomonas aeruginosa.[3][4] By interfering with QS, these compounds could inhibit the expression of virulence factors and biofilm formation, offering a promising anti-virulence strategy.

Proposed Mechanism of Action:

G cluster_bacteria Pseudomonas aeruginosa Derivative This compound Derivative RhlR RhlR Receptor Virulence_Genes Virulence Factor Genes (e.g., rhamnolipids, elastase) Pathogenesis Pathogenesis Virulence_Genes->Pathogenesis Leads to Biofilm_Genes Biofilm Formation Genes Biofilm_Formation Biofilm_Formation Biofilm_Genes->Biofilm_Formation Leads to RhlI RhlI Synthase C4_HSL C4-HSL (Autoinducer)

Anticancer Activity

The anticancer potential of these derivatives is hypothesized to stem from two primary mechanisms: inhibition of very-long-chain fatty acid (VLCFA) synthesis and covalent inhibition of oncogenic signaling pathways.

Chloroacetamide herbicides are potent inhibitors of VLCFA synthase, a key enzyme in the elongation of fatty acids.[6][7] They act by covalently binding to a cysteine residue in the enzyme's active site.[8] Since many cancer cells exhibit altered lipid metabolism and an increased reliance on de novo fatty acid synthesis, targeting VLCFA synthase could be a viable anticancer strategy.

Table 1: Inhibition of VLCFA Synthase by Chloroacetamides

CompoundOrganism/EnzymeIC50Reference
MetazachlorAllium porrum microsomes10-100 nM[6][7]
MetolachlorAllium porrum microsomes10-100 nM[6][7]
CafenstroleAllium porrum microsomes10-100 nM[6]

Proposed Mechanism of Action:

G Derivative This compound Derivative VLCFA_Synthase VLCFA Synthase (Condensing Enzyme) Derivative->VLCFA_Synthase Covalently Binds to Active Site Cysteine Elongation Fatty Acid Elongation (4 steps) VLCFA_Synthase->Elongation Catalyzes Condensation Step Apoptosis Apoptosis VLCFA_Synthase->Apoptosis Inhibition Leads to Membrane Dysfunction and Acyl_CoA Acyl-CoA (e.g., C18) Acyl_CoA->Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongation->VLCFA Membrane_Function Cell Membrane Integrity and Function VLCFA->Membrane_Function Essential for

The Hippo signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[6] The transcriptional coactivator YAP and its association with the TEAD transcription factor are key downstream effectors of this pathway. Chloroacetamide-based compounds have been identified as covalent inhibitors that target a conserved cysteine in the palmitate-binding pocket of TEAD, thereby disrupting the YAP-TEAD interaction and suppressing the transcription of pro-proliferative genes.[3][6]

Proposed Mechanism of Action:

G cluster_cancer Cancer Cell (Hippo OFF) YAP YAP TEAD TEAD YAP_TEAD YAP-TEAD Complex Target_Genes Target Gene Transcription (e.g., CTGF, Cyr61) Proliferation Cell Proliferation & Survival Derivative This compound Derivative

Other Potential Biological Activities

Homocysteine thiolactone has been shown to inhibit insulin signaling through a mechanism involving oxidative stress.[9][10] This suggests that this compound derivatives might modulate metabolic pathways, although further investigation is required to determine the significance of this effect in a therapeutic context.

Experimental Protocols

To validate the predicted biological activities of this compound derivatives, the following experimental protocols are proposed.

Synthesis of this compound

A plausible synthetic route involves the chloroacetylation of 3-aminodihydrothiophen-2-one (homocysteine thiolactone).

G Start 3-Aminodihydrothiophen-2-one (Homocysteine Thiolactone) Reaction Reaction (0°C to RT) Start->Reaction Reagent + Chloroacetyl Chloride Reagent->Reaction Base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Base->Reaction Product This compound Workup Workup Reaction->Workup Aqueous Workup Purification Purification Workup->Purification Purification (e.g., Recrystallization or Column Chromatography) Purification->Product

Detailed Protocol:

  • Dissolve 3-aminodihydrothiophen-2-one hydrochloride (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine (2.2 equivalents), dropwise to the stirred solution to neutralize the hydrochloride and the HCl produced during the reaction.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the desired product.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to CLSI/EUCAST guidelines.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Pseudomonas aeruginosa) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess the cytotoxic effects of the compounds on human cancer cell lines (e.g., MCF-7, HeLa, A549).

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (solvent only) and an untreated control.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, a strong theoretical framework based on the known properties of its constituent moieties suggests significant potential for these compounds as both antimicrobial and anticancer agents. The 2-oxothiolane ring points towards the modulation of bacterial quorum sensing, offering a novel approach to combatting bacterial virulence. The reactive 2-chloroacetamide group suggests the potential for covalent inhibition of key enzymes in cancer cell metabolism and signaling, such as VLCFA synthase and TEAD. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and biological evaluation of these promising derivatives. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this chemical scaffold. This guide serves as a foundational resource to stimulate and direct future investigations in this area.

References

In-depth Technical Guide: Structural and Conformational Analysis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases reveals no experimental data on the crystal structure or detailed conformational analysis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide. This guide, therefore, presents a predictive analysis based on the known structural chemistry of its constituent functional groups and outlines a computational workflow for its full structural elucidation. The quantitative data herein is illustrative and intended to represent plausible values for the lowest energy conformer.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating a reactive chloroacetamide group, a common feature in covalent inhibitors, and a thiolactone ring. The spatial arrangement of these groups, dictated by its conformational preferences, is critical for its interaction with biological targets. This document provides a detailed, albeit predictive, structural analysis and a proposed computational methodology to fully characterize its conformational landscape.

Predicted Molecular Structure and Conformation

The structure of this compound features a five-membered thiolactone ring and a flexible N-chloroacetamide side chain. The overall conformation will be determined by the interplay of steric and electronic effects, including the puckering of the thiolactone ring and rotation around the single bonds of the side chain.

Thiolactone Ring Conformation

The 2-oxothiolan ring is predicted to adopt a non-planar, puckered conformation to minimize ring strain. The two most likely conformations are the "envelope" and "twist" forms. In the absence of experimental data, computational modeling is required to determine the lowest energy conformation of the ring.

Chloroacetamide Side-Chain Conformation

The conformation of the chloroacetamide side chain is largely defined by the torsion angles around the N-C(amide), C(amide)-C(α), and C(α)-Cl bonds. The amide bond (N-C=O) is expected to be predominantly in the trans conformation due to its lower energy compared to the cis form. The orientation of the chloroacetyl group relative to the thiolactone ring will be a key determinant of the molecule's overall shape and reactivity.

Data Presentation: Predicted Structural Parameters

The following tables present predicted, plausible quantitative data for the key structural parameters of the lowest energy conformer of this compound. This data is illustrative and awaits experimental or computational verification.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C=O (amide)1.23
C-N (amide)1.33
C-C (acetyl)1.52
C-Cl1.78
C=O (lactone)1.21
C-S (lactone)1.82
C-C (lactone)1.54

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
O=C-N (amide)122
C-N-C (amide-ring)121
N-C-C (acetyl)112
C-C-Cl110
O=C-S (lactone)125
C-S-C (lactone)95

Table 3: Key Predicted Torsion Angles

Torsion Angle (Atoms)Predicted Angle (°)Description
H-N-C=O180trans amide conformation
N-C-C-Cl~60 or ~180Defines gauche or anti conformation
C(ring)-N-C=OVariableOrientation of amide relative to the ring

Proposed Experimental/Computational Protocol

To obtain accurate structural and conformational data for this compound, a computational chemistry approach is recommended.

Computational Methodology
  • Initial Structure Generation: A 3D model of the molecule will be built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search will be performed to identify all low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., with an MMFF94 force field).

  • Quantum Mechanical Optimization: The geometries of the identified low-energy conformers will be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Data Analysis: From the final optimized geometry of the global minimum, bond lengths, bond angles, and torsion angles will be calculated. The relative energies of the different conformers will be determined to understand the conformational landscape.

Mandatory Visualizations

Proposed Computational Workflow

computational_workflow start 3D Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT - B3LYP/6-31G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc data_analysis Structural & Energy Analysis freq_calc->data_analysis end Final Conformational Model data_analysis->end

Computational workflow for structural analysis.
Potential Conformational Isomers

This diagram illustrates the potential for different stable conformations arising from the rotation around the N-C bond of the acetamide side chain relative to the thiolactone ring.

conformational_isomers cluster_ring 2-Oxothiolan Ring cluster_sidechain Chloroacetamide Side Chain r1 r2 r3 r4 r5 A Conformer A (gauche) B Conformer B (anti) A->B Energy Barrier C Conformer C (gauche) B->C Energy Barrier C->A Energy Barrier Thiolactone Core Thiolactone Core Thiolactone Core->A Rotation (N-C bond)

Relationship between potential rotational conformers.

The Discovery and Synthesis of N-Chloroacetyl-DL-homocysteine thiolactone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-homocysteine thiolactone is a pivotal, yet often overlooked, chemical intermediate. Its discovery was a critical step in the development of the mucolytic drug Erdosteine. This technical guide provides a comprehensive literature review of the discovery and synthesis of N-Chloroacetyl-DL-homocysteine thiolactone. Due to the limited accessibility of the original 1986 publication by Gobetti, M., et al., this guide reconstructs the synthetic pathway and characterization data based on subsequent patents, analogous chemical reactions, and established spectroscopic principles. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a thorough understanding for researchers in drug discovery and development.

Introduction

N-Chloroacetyl-DL-homocysteine thiolactone (N-CDHT) is primarily recognized for its role as a key intermediate in the synthesis of Erdosteine, a widely used mucolytic agent for the treatment of chronic obstructive bronchitis.[1][2] The molecule itself is a derivative of homocysteine, an amino acid implicated in various metabolic pathways.[3] The thiolactone ring imparts significant reactivity, making it a valuable building block in medicinal chemistry, while the chloroacetyl group provides a reactive site for nucleophilic substitution.[4] This guide will delve into the synthesis of its precursor, the inferred synthesis of N-CDHT itself, its chemical properties, and its ultimate conversion to Erdosteine.

Synthesis of the Precursor: DL-Homocysteine Thiolactone Hydrochloride

The journey to synthesizing N-CDHT begins with the preparation of its precursor, DL-homocysteine thiolactone hydrochloride. Several methods have been reported, primarily in patent literature, with a common starting material being DL-methionine.

Experimental Protocol: Synthesis from DL-Methionine

A prevalent method involves the demethylation of DL-methionine in the presence of a strong acid, followed by cyclization. A representative procedure is as follows:

  • Reaction Setup: A mixture of DL-methionine and a strong acid (e.g., sulfuric acid) is heated.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the demethylation and subsequent cyclization.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is isolated. This often involves crystallization and filtration. The crude product is then purified, for example, by recrystallization from water, to yield DL-homocysteine thiolactone hydrochloride as a white crystalline solid. One patented method describes a continuous production process involving a microchannel reactor and an electrolytic cell to improve yield and purity.[5]

The Discovery and Inferred Synthesis of N-Chloroacetyl-DL-homocysteine thiolactone

The first documented mention of N-CDHT as an intermediate in the synthesis of Erdosteine appears to be in a 1986 publication by Gobetti, M., et al. in Il Farmaco, Edizione Scientifica.[6] While the full text of this seminal paper is not widely available, its citation in subsequent literature solidifies its importance. The synthesis involves the N-chloroacetylation of DL-homocysteine thiolactone hydrochloride.

Reconstructed Experimental Protocol: N-Chloroacetylation

Based on general procedures for the N-chloroacetylation of amines and information from patents describing Erdosteine synthesis, a likely experimental protocol is as follows:

  • Reactant Preparation: DL-homocysteine thiolactone hydrochloride is dissolved in a suitable solvent system. A two-phase system consisting of a basic aqueous solution (e.g., sodium hydroxide solution) and an organic solvent (e.g., acetone) is described in patent literature for a similar transformation.[3]

  • Reaction Conditions: The solution is cooled to a low temperature (e.g., -5 to 10°C) with stirring. Chloroacetyl chloride, dissolved in an organic solvent, is then added dropwise while maintaining the low temperature and basic pH.[3]

  • Reaction Progression: The reaction is allowed to proceed for a set duration, typically a few hours, at a controlled temperature.

  • Isolation and Purification: Upon completion, the product, N-Chloroacetyl-DL-homocysteine thiolactone, is isolated. This may involve separating the organic layer, removing the solvent under reduced pressure, and purifying the resulting solid by recrystallization.

Quantitative Data and Physicochemical Properties

Quantitative data for the synthesis and characterization of N-CDHT is sparse in readily available literature. The following tables summarize known properties and predicted spectroscopic data based on analogous compounds and spectroscopic theory.

Table 1: Physicochemical Properties of N-Chloroacetyl-DL-homocysteine thiolactone

PropertyValueReference
CAS Number 84611-22-3[1]
Molecular Formula C₆H₈ClNO₂S[1]
Molecular Weight 193.65 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 120-122 °C[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Table 2: Predicted Spectroscopic Data for N-Chloroacetyl-DL-homocysteine thiolactone

Spectroscopic TechniquePredicted Chemical Shifts / PeaksRationale
¹H NMR δ (ppm): 8.0-8.5 (br s, 1H, NH), 4.6-4.8 (m, 1H, CH-N), 4.1-4.3 (s, 2H, CH₂-Cl), 3.3-3.5 (m, 2H, CH₂-S), 2.2-2.6 (m, 2H, CH₂)Based on data for N-acetyl homocysteine thiolactone and known shifts for chloroacetyl groups. The amide proton is expected to be a broad singlet. The protons of the thiolactone ring will show complex multiplicity.
¹³C NMR δ (ppm): ~170 (C=O, thiolactone), ~165 (C=O, amide), ~60 (CH-N), ~42 (CH₂-Cl), ~30 (CH₂-S), ~25 (CH₂)Based on typical chemical shifts for carbons in thiolactones, amides, and chloroalkanes.
IR Spectroscopy ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, thiolactone), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~750 (C-Cl stretch)Characteristic stretching and bending frequencies for amide and thiolactone functional groups. The C-Cl stretch is also a key indicator.
Mass Spectrometry m/z: Molecular ion peak [M]⁺ at 193/195 (approx. 3:1 ratio). Fragmentation would likely involve loss of Cl (m/z 35/37), CO (m/z 28), and cleavage of the thiolactone ring.The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in the mass spectrum.

Biological Significance and Downstream Application

The primary, and to date, only significant application of N-Chloroacetyl-DL-homocysteine thiolactone is as a direct precursor to the drug Erdosteine. There is no evidence in the current literature to suggest that N-CDHT has any intrinsic biological activity or is involved in any signaling pathways. Its significance is purely as a synthetic intermediate.

Synthesis of Erdosteine

The final step in the synthesis of Erdosteine involves the reaction of N-CDHT with thioglycolic acid.

In this reaction, the thiol group of thioglycolic acid acts as a nucleophile, displacing the chlorine atom on the chloroacetyl group of N-CDHT. This is followed by the opening of the thiolactone ring to form the final Erdosteine molecule.

Conclusion

N-Chloroacetyl-DL-homocysteine thiolactone holds a modest but crucial place in the history of pharmaceutical chemistry as the key intermediate in the synthesis of Erdosteine. While the original publication detailing its discovery remains elusive, a comprehensive understanding of its synthesis and properties can be constructed from subsequent literature and fundamental chemical principles. This technical guide provides researchers with a detailed overview of the synthesis, properties, and application of this important molecule, highlighting the logical progression from readily available starting materials to a valuable active pharmaceutical ingredient. Further research to uncover the original 1986 publication would be of significant historical and chemical interest.

References

Spectroscopic and Synthetic Profile of 2-chloro-N-(2-oxothiolan-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data, a plausible synthetic protocol, and a general experimental workflow for the compound 2-chloro-N-(2-oxothiolan-3-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages data from closely related analogs to forecast its spectral characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of the 2-chloroacetamide moiety and the 2-oxothiolane ring system found in similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5Broad Singlet1HN-H (Amide)
~4.5 - 4.7Multiplet1HCH (on thiolane ring, adjacent to N)
4.15Singlet2HCH₂ (Cl-CH₂)
~3.3 - 3.5Multiplet2HCH₂ (S-CH₂)
~2.2 - 2.4Multiplet2HCH₂ (on thiolane ring)
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (Thiolactone)
~165 - 168C=O (Amide)
~55 - 60CH (on thiolane ring, adjacent to N)
42.7CH₂ (Cl-CH₂)
~30 - 35CH₂ (S-CH₂)
~25 - 30CH₂ (on thiolane ring)
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3300N-H Stretch (Amide)
~1720C=O Stretch (Thiolactone)
~1680C=O Stretch (Amide I)
~1550N-H Bend (Amide II)
~700C-Cl Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
193/195[M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
116[M - ClCH₂CO]⁺
77[ClCH₂CO]⁺

Experimental Protocols

The synthesis of this compound can be plausibly achieved through the acylation of 3-amino-dihydrothiophen-2-one with chloroacetyl chloride. The following is a generalized, detailed methodology based on standard procedures for the synthesis of N-substituted chloroacetamides.

Materials:

  • 3-Amino-dihydrothiophen-2-one hydrochloride

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Amine: To a solution of 3-amino-dihydrothiophen-2-one hydrochloride in dichloromethane, add triethylamine dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine. Stir the mixture for 30 minutes at this temperature.

  • Acylation Reaction: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride in dichloromethane dropwise to the amine solution. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: The structure and purity of the final product should be confirmed using NMR, IR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.

Synthesis_Pathway Synthetic Pathway for this compound Amine 3-Amino-dihydrothiophen-2-one Product This compound Amine->Product AcylChloride Chloroacetyl Chloride AcylChloride->Product Triethylamine, DCM, 0°C to rt

Caption: Proposed synthesis of the target compound.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reactant Preparation Reactant Preparation Acylation Acylation Reactant Preparation->Acylation Reaction Monitoring (TLC) Reaction Monitoring (TLC) Acylation->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction & Washing Extraction & Washing Quenching->Extraction & Washing Drying & Concentration Drying & Concentration Extraction & Washing->Drying & Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying & Concentration->Purification (Chromatography/Recrystallization) Spectroscopic Characterization (NMR, IR, MS) Spectroscopic Characterization (NMR, IR, MS) Purification (Chromatography/Recrystallization)->Spectroscopic Characterization (NMR, IR, MS)

Caption: A typical workflow for synthesis and analysis.

Navigating the Uncharted: A Technical Guide to the Safety, Handling, and Material Safety Data Sheet (MSDS) for 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N-(2-oxothiolan-3-yl)acetamide is a specialized chemical intermediate. Notably, it serves as a precursor in the synthesis of Erdosteine, a mucolytic agent used in the treatment of chronic obstructive bronchitis[1]. Its structure combines the reactive α-chloroacetamide moiety with a thiolactone ring, suggesting potential for complex chemical interactions and biological activity. This guide provides a comprehensive overview of the safety considerations, handling protocols, and extrapolated MSDS information critical for professionals in research and drug development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 84611-22-3LookChem
Molecular Formula C₆H₈ClNO₂SLookChem
Molecular Weight 193.65 g/mol LookChem
Canonical SMILES C1CSC(=O)C1NC(=O)CClLookChem[1]

Hazard Identification and Classification (Extrapolated from 2-chloroacetamide)

Based on the data for 2-chloroacetamide, this compound should be considered a hazardous substance.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life[2]

Signal Word: Danger[2][3]

GHS Pictograms:

alt text
alt text

First-Aid Measures (Extrapolated from 2-chloroacetamide)

Immediate medical attention is crucial in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately[4][5].
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately[5][6].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately[3].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately[4][5].

Handling and Storage

Proper handling and storage are paramount to ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eng_Controls Engineering Controls (Fume Hood) Resp_Protection Respiratory Protection (NIOSH-approved respirator) Eng_Controls->Resp_Protection Eye_Protection Eye/Face Protection (Safety goggles, face shield) Resp_Protection->Eye_Protection Hand_Protection Hand Protection (Chemical-resistant gloves) Eye_Protection->Hand_Protection Body_Protection Body Protection (Lab coat, apron) Hand_Protection->Body_Protection Researcher Researcher Task Handling Chemical Researcher->Task Initiates Task->Eng_Controls Requires

Caption: Required Personal Protective Equipment for handling this compound.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood[2].

  • Avoid contact with skin, eyes, and clothing[4].

  • Avoid formation of dust and aerosols[4].

  • Do not eat, drink, or smoke in the work area[5][6].

  • Wash hands thoroughly after handling[2][3].

  • Keep the container tightly closed when not in use[2].

Storage Conditions
  • Store in a cool, dry, and well-ventilated place[2].

  • Keep the container tightly closed[2].

  • Store locked up or in an area accessible only to qualified or authorized persons[2].

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[5][6].

Accidental Release Measures (Extrapolated from 2-chloroacetamide)

In the event of a spill, follow these procedures diligently.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill (Do not let enter drains) PPE->Contain Collect Collect Spill (Sweep up, do not create dust) Contain->Collect Dispose Dispose of Waste (In sealed containers) Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Step-by-step workflow for responding to a spill of this compound.

Toxicological Information (Extrapolated from 2-chloroacetamide)

The toxicological profile of 2-chloroacetamide suggests significant health risks.

Toxicity TypeData
Acute Oral LD50 (Rat) 70 - 138 mg/kg[7]
Acute Oral LD50 (Mouse) 150 - 155 mg/kg[7]
Skin Sensitization May cause an allergic skin reaction[2][6]. Repeated or prolonged contact may cause skin sensitization[6].
Reproductive Toxicity Suspected of damaging fertility or the unborn child[2][6]. Animal tests show that this substance possibly causes toxicity to human reproduction or development[6].
Germ Cell Mutagenicity No data available.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP, IARC, or OSHA.

Experimental Protocols

General Synthesis of N-Substituted Chloroacetamides

The synthesis of N-substituted chloroacetamides, such as this compound, generally involves the acylation of a primary or secondary amine with chloroacetyl chloride.

Materials:

  • 3-amino-dihydrothiophen-2-one (or its hydrochloride salt) (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Base (e.g., triethylamine, potassium carbonate, or pyridine) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetone, or glacial acetic acid)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve the 3-amino-dihydrothiophen-2-one and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture may be worked up by washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

This is a general procedure and may require optimization for the specific synthesis of this compound.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The substance should be treated as hazardous waste. Do not allow the product to enter drains[2][4].

Conclusion

While this compound is a valuable intermediate, particularly in pharmaceutical synthesis, the lack of specific safety data necessitates a highly cautious approach. The information extrapolated from 2-chloroacetamide indicates that this compound is likely to be toxic if swallowed, a skin sensitizer, and a potential reproductive toxin. All handling should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a Potential SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The identification and characterization of novel SIRT2 inhibitors are crucial for advancing drug discovery efforts. This document provides a comprehensive set of protocols to evaluate the potential of 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a SIRT2 inhibitor. While this compound is known as an intermediate in the synthesis of the mucolytic drug Erdosteine, its activity against SIRT2 has not been reported. The following application notes detail the necessary in vitro and cell-based assays to determine its inhibitory potency, selectivity, and cellular target engagement.

Introduction to SIRT2 Inhibition

SIRT2 is a predominantly cytoplasmic deacetylase that targets both histone and non-histone proteins. Its substrates include α-tubulin, p53, and various proteins involved in metabolic pathways and cell cycle regulation. Inhibition of SIRT2 has been shown to have protective effects in models of Parkinson's and Huntington's diseases and to exhibit anti-proliferative effects in various cancer cell lines. The development of potent and selective SIRT2 inhibitors is therefore of great interest.

In Vitro Evaluation of SIRT2 Inhibition

The initial assessment of a test compound's potential as a SIRT2 inhibitor involves direct measurement of its effect on SIRT2 enzymatic activity. Fluorometric or HPLC-based assays are commonly employed for this purpose.

Fluorometric Deacetylase Assay

This high-throughput assay measures the fluorescence generated upon the deacetylation of a fluorophore-labeled peptide substrate by SIRT2.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human SIRT2 enzyme in reaction buffer to the desired concentration.

    • Prepare the fluorogenic SIRT2 substrate and NAD+ in reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of SIRT2 enzyme to each well.

    • Add serial dilutions of the test compound or a known inhibitor (e.g., AGK2, SirReal2) as a positive control to the wells. For negative controls, add DMSO vehicle.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the SIRT2 substrate and NAD+ mixture to each well.

    • Incubate for 60 minutes at 37°C.

    • Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.[1]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[1]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HPLC-Based Deacetylase Assay

This method offers a more direct and quantitative measurement of substrate deacetylation.

Protocol:

  • Reaction Setup:

    • Incubate recombinant SIRT2 with the test compound for 15 minutes at 37°C in the reaction buffer.[2]

    • Initiate the reaction by adding a peptide substrate (e.g., acetylated H3K9 peptide) and NAD+.[2]

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Quench the reaction by adding a stop solution (e.g., trifluoroacetic acid).

  • HPLC Analysis:

    • Separate the acetylated and deacetylated peptide substrates using reverse-phase HPLC.

    • Monitor the elution profile by UV absorbance at a specific wavelength (e.g., 214 nm).

    • Quantify the peak areas corresponding to the substrate and product.

  • Data Analysis:

    • Calculate the percentage of substrate conversion to product.

    • Determine the IC50 value as described for the fluorometric assay.

Cell-Based Assay for SIRT2 Target Engagement

To confirm that the test compound can inhibit SIRT2 within a cellular context, the acetylation status of a known SIRT2 substrate, α-tubulin, is assessed.

Western Blot Analysis of α-Tubulin Acetylation

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, MCF-7) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a positive control inhibitor for a specified duration (e.g., 6-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for acetylated α-tubulin.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total α-tubulin or a housekeeping protein like GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for acetylated α-tubulin and the loading control.

    • Normalize the acetylated α-tubulin signal to the loading control signal.

    • A dose-dependent increase in acetylated α-tubulin indicates cellular SIRT2 inhibition.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro SIRT2 Inhibition Data

CompoundIC50 (µM)Assay Type
This compoundTo be determinedFluorometric / HPLC
AGK2 (Positive Control)~3.5[2]Fluorometric
SirReal2 (Positive Control)~0.23[2]HPLC
Tenovin-6 (Positive Control)~9.0[2]HPLC

Table 2: Cellular Activity Data

CompoundEffective Concentration for α-tubulin hyperacetylation (µM)Cell Line
This compoundTo be determinedHeLa / MCF-7
Tenovin-6 (Positive Control)25[2]MCF-7

Visualizations

Diagrams are provided to illustrate key pathways and workflows.

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm SIRT2 SIRT2 NAM Nicotinamide SIRT2->NAM Tubulin α-Tubulin SIRT2->Tubulin Deacetylation NAD NAD+ NAD->SIRT2 Acetylated_Tubulin α-Tubulin-Ac Acetylated_Tubulin->SIRT2 Inhibitor 2-chloro-N- (2-oxothiolan-3-yl)acetamide Inhibitor->SIRT2

Caption: SIRT2-mediated deacetylation of α-tubulin and the point of inhibition.

Experimental_Workflow cluster_vitro In Vitro Assays cluster_cell Cell-Based Assays A Fluorometric Assay C IC50 Determination A->C Determine IC50 B HPLC-Based Assay B->C D Cell Treatment C->D E Western Blot for Acetylated α-Tubulin D->E Confirm Target Engagement F Data Analysis and Conclusion E->F Start Test Compound: This compound Start->A Start->B

Caption: Workflow for evaluating a novel SIRT2 inhibitor.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential SIRT2 inhibitor. By following these standardized methods, researchers can generate reliable data on the compound's inhibitory activity and cellular efficacy, thereby determining its potential for further development as a therapeutic agent or a chemical probe for studying SIRT2 biology.

References

Application of N-Chloroacetyl-DL-homocysteine Thiolactone in Proteomics Research: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Chloroacetyl-DL-homocysteine thiolactone is a derivative of homocysteine thiolactone, a reactive cyclic thioester. While extensively documented as a key intermediate in the synthesis of the mucolytic drug Erdosteine, its direct application in the field of proteomics research is not well-established in publicly available literature.[][2][3][4] This document aims to provide an overview of the potential applications of this compound based on the known reactivity of its constituent chemical moieties and related compounds, alongside hypothetical protocols and areas for future investigation.

Theoretical Framework for Proteomic Applications

The reactivity of N-Chloroacetyl-DL-homocysteine thiolactone is dictated by two primary functional groups: the thiolactone ring and the N-chloroacetyl group.

  • Thiolactone Ring: The thiolactone is susceptible to nucleophilic attack, particularly by the primary amine of lysine residues. This reaction, known as N-homocysteinylation, results in the opening of the thiolactone ring and the formation of a new thiol group on the modified protein.[5][6][7][8] This introduced thiol can serve as a handle for further derivatization or analysis.

  • N-Chloroacetyl Group: The chloroacetyl group is a well-known alkylating agent that can react with nucleophilic side chains of amino acids such as cysteine (S-alkylation), histidine (N-alkylation), and methionine (S-alkylation). The reactivity is pH-dependent, with cysteine alkylation being most efficient at a pH slightly above its pKa.

The dual reactivity of N-Chloroacetyl-DL-homocysteine thiolactone suggests its potential as a bifunctional crosslinker or as a versatile tool for protein modification in proteomics studies.

Potential Applications in Proteomics

Based on its chemical structure, N-Chloroacetyl-DL-homocysteine thiolactone could be employed in several proteomics workflows:

  • Activity-Based Protein Profiling (ABPP): The chloroacetyl group could serve as a warhead to covalently label the active site of enzymes, particularly those with a reactive cysteine or histidine, allowing for their identification and quantification.

  • Chemical Cross-linking Mass Spectrometry (CX-MS): The bifunctional nature of the molecule could be exploited to study protein-protein interactions. One functional group could react with a residue on one protein, and the other with a residue on an interacting partner.

  • Targeted Protein Labeling and Enrichment: The reagent could be used to introduce a unique chemical handle (e.g., the thiol group from the homocysteine thiolactone) onto a specific class of proteins for subsequent enrichment and analysis.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on the general principles of protein modification and proteomics sample preparation. These would require significant optimization and validation for any specific application.

Protocol 1: Labeling of Pure Protein with N-Chloroacetyl-DL-homocysteine Thiolactone

Objective: To label a purified protein to assess reactivity and optimize reaction conditions.

Materials:

  • Purified protein of interest

  • N-Chloroacetyl-DL-homocysteine thiolactone

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Desalting column

Procedure:

  • Dissolve the purified protein in the reaction buffer to a final concentration of 1 mg/mL.

  • Prepare a stock solution of N-Chloroacetyl-DL-homocysteine thiolactone in a compatible organic solvent (e.g., DMSO).

  • Add the N-Chloroacetyl-DL-homocysteine thiolactone stock solution to the protein solution to achieve a desired molar excess (e.g., 10-fold, 50-fold, 100-fold).

  • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 hour, 4 hours).

  • Quench the reaction by adding the quenching solution to scavenge unreacted reagent.

  • Remove excess reagent and buffer exchange the labeled protein using a desalting column.

  • Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm modification.

Protocol 2: In-situ Labeling of Protein Lysates for Proteomics Analysis

Objective: To label proteins in a complex mixture for subsequent identification of modified sites.

Materials:

  • Cell or tissue lysate

  • Lysis Buffer (containing protease inhibitors)

  • N-Chloroacetyl-DL-homocysteine thiolactone

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Prepare the cell or tissue lysate in a suitable lysis buffer.

  • Determine the protein concentration of the lysate.

  • Treat the lysate with N-Chloroacetyl-DL-homocysteine thiolactone at a specific concentration and for a defined time and temperature.

  • Reduce the protein disulfide bonds with DTT.

  • Alkylate the free cysteines with iodoacetamide.

  • Perform in-solution or in-gel digestion of the proteins with trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Use database searching algorithms to identify the modified peptides and pinpoint the sites of modification.

Data Presentation

As no quantitative data from proteomics studies using N-Chloroacetyl-DL-homocysteine thiolactone are available in the provided search results, a table summarizing such data cannot be generated. Future studies would be needed to produce quantitative information on labeling efficiency, the number of identified modified sites, and the proteomic response to treatment with this compound.

Visualizations

Logical Workflow for Protein Modification Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Labeling Reaction cluster_processing Proteomic Processing cluster_analysis Analysis protein_source Protein Source (Purified Protein or Lysate) incubation Incubation (Controlled Temp & Time) protein_source->incubation reagent N-Chloroacetyl-DL- homocysteine thiolactone reagent->incubation quenching Quenching (Excess Thiol Reagent) incubation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Peptide Identification, Modification Site Localization) lcms->data_analysis

Caption: Experimental workflow for protein labeling and analysis.

Putative Reaction Mechanism with Protein Residues

reaction_mechanism cluster_reagent N-Chloroacetyl-DL-homocysteine thiolactone cluster_protein Protein cluster_products Modified Protein reagent Cl-CH2-C(=O)-NH-[CH-(CH2)2-S-C=O] lys Lysine (-NH2) reagent->lys Nucleophilic Attack (Thiolactone Ring Opening) cys Cysteine (-SH) reagent->cys Nucleophilic Attack (Chloroacetyl Alkylation) lys_mod N-homocysteinylated Lysine (-NH-C(=O)-CH(NH-C(=O)-CH2Cl)-(CH2)2-SH) cys_mod S-alkylated Cysteine (-S-CH2-C(=O)-NH-[...])

References

Application Notes and Protocols for In Vitro Studies with 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-oxothiolan-3-yl)acetamide is a small molecule containing a reactive chloro-N-acetamide functional group. While specific biological activities of this compound are not extensively documented, related chloro-N-acetamide-containing molecules have been reported to act as covalent inhibitors and may induce specific cellular responses, such as ferroptosis, a form of iron-dependent programmed cell death.[1] These application notes provide a comprehensive experimental framework for the in vitro evaluation of this compound to determine its cytotoxic effects and elucidate its mechanism of action.

Experimental Design Overview

The following experimental workflow is proposed for the initial in vitro characterization of this compound.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase3 Phase 3: Target Engagement & Pathway Analysis A Prepare Stock Solution of This compound B Select Cancer Cell Lines (e.g., HT-1080, PANC-1, HepG2) A->B Dissolve in DMSO C Cell Viability/Cytotoxicity Assays (MTT, CellTiter-Glo®) B->C Treat cells with compound D Determine IC50 Values C->D Dose-response curve E Apoptosis Assays (Annexin V/PI Staining, Caspase-Glo® 3/7) D->E Select sensitive cell line & IC50 concentration F Ferroptosis & Oxidative Stress Assays (Lipid ROS, Glutathione Levels) D->F G Western Blot Analysis (Key Apoptosis & Ferroptosis Markers) E->G F->G H Quantitative PCR (qPCR) (Gene Expression Analysis) G->H

Caption: A phased experimental workflow for the in vitro characterization of this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HT-1080
PANC-1
HepG2
Control

Table 2: Induction of Apoptosis and Ferroptosis Markers

Treatment% Annexin V Positive CellsCaspase-3/7 Activity (RLU)Lipid ROS Levels (MFI)Glutathione (GSH) Levels (µM)
Vehicle Control
Compound (IC50)
Positive Control (Apoptosis)
Positive Control (Ferroptosis)

Table 3: Gene Expression Changes in Response to Treatment

GeneFold Change (Compound vs. Vehicle)p-value
HMOX1
GPX4
TP53
Bax
Bcl-2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on various cell lines.[2][3]

Materials:

  • Cancer cell lines (e.g., HT-1080, PANC-1, HepG2)

  • Complete growth medium (specific to cell line)

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and ferroptosis.[6][7][8][9]

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, GPX4, HMOX1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Quantitative PCR (qPCR)

This protocol is for analyzing changes in gene expression levels.[10][11][12][13][14]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (e.g., for HMOX1, GPX4, TP53, Bax, Bcl-2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathway Visualization

The following diagram illustrates the potential mechanism of action of this compound via induction of ferroptosis, based on literature for similar compounds.[1]

ferroptosis_pathway cluster_cell Cell Membrane SystemXc System Xc- Glutathione Glutathione (GSH) SystemXc->Glutathione Cystine import for GSH synthesis GPX4 GPX4 GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Lipid_ROS Lipid Peroxidation (ROS) GPX4->Lipid_ROS Reduces Compound This compound Compound->GPX4 Inhibition? Glutathione->GSSG Detoxification of Lipid Peroxides Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: A potential signaling pathway for ferroptosis induction by this compound.

References

Application Notes and Protocols for Chloroacetamide Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Background and Rationale

Chloroacetamide derivatives are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. This functional group can act as an electrophile, enabling covalent interactions with nucleophilic residues, such as cysteine, in cellular proteins. This reactivity is a key feature that has been explored for the development of targeted covalent inhibitors and other therapeutic agents. Several studies have reported the synthesis and evaluation of various chloroacetamide-containing molecules with significant antiproliferative activity against a range of cancer cell lines.[1][2][3][4] The core hypothesis is that the chloroacetamide "warhead" can be appended to various scaffolds to direct the molecule to specific biological targets within cancer cells, leading to cell death or inhibition of proliferation.

Postulated Mechanism of Action for 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Based on the known reactivity of the chloroacetamide moiety and the biological activities of related compounds, several potential mechanisms of action can be postulated for this compound in cancer cells:

  • Covalent Inhibition of Key Cellular Proteins: The electrophilic chloroacetyl group can form covalent bonds with cysteine residues in the active sites of enzymes or on the surface of proteins that are critical for cancer cell survival and proliferation. This irreversible inhibition can lead to a sustained therapeutic effect.

  • Induction of Apoptosis: Many acetamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] This can occur through various signaling pathways, including the activation of caspases, modulation of Bcl-2 family proteins, and loss of mitochondrial membrane potential.

  • Induction of Ferroptosis: Some chloro-N-acetamide ligands have been observed to induce a form of iron-dependent cell death known as ferroptosis.[6] This is often associated with increased lipid peroxidation and can be independent of traditional apoptotic pathways.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer drugs. Chloroacetamide derivatives may cause cancer cells to arrest at specific phases of the cell cycle, preventing them from dividing and proliferating.

Potential Applications in Cancer Research
  • Screening for Anticancer Activity: this compound and similar compounds can be screened against a panel of human cancer cell lines to identify specific cancer types that are sensitive to their cytotoxic effects.

  • Mechanism of Action Studies: For active compounds, further studies can be conducted to elucidate the precise molecular mechanisms by which they induce cell death or inhibit proliferation. This can involve identifying the protein targets and the signaling pathways that are modulated.

  • Development of Novel Therapeutics: Promising lead compounds can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing new anticancer drugs.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of various chloroacetamide and acetamide derivatives from published studies. This data provides a comparative context for the potential potency of new derivatives.

Compound ClassCancer Cell LineIC50 ValueReference
2-Chloro-N-(4-((2,3-dihydro-4h-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives (SA-1, SA-2, SA-3)NCI-H226 (Lung)1374.35 - 1866.20 µg/ml[1][2]
2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1,3,4-Oxadiazole-2-Thiol (Compound 6e)PANC-1 (Pancreatic)4.6 µM[3]
HepG2 (Liver)2.2 µM[3]
MCF7 (Breast)>15.5 µM[3]
2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives (Compound 18)PC-3 (Prostate)5.96 µM[5]
A549 (Lung)7.90 µM[5]
K-562 (Leukemia)7.71 µM[5]
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide (Lead compound 6b)A375 (Melanoma)Potent activity reported[7]
3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 10n)MCF-7 (Breast)17 nM[8]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the anticancer properties of a novel chloroacetamide derivative like this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium. A typical concentration range might be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Caspase-3 Activity Assay

Objective: To determine if the compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Materials:

  • Cancer cells treated with the test compound (at IC50 and 2x IC50 concentrations) and a vehicle control.

  • Caspase-3 colorimetric or fluorometric assay kit (commercially available).

  • Cell lysis buffer (provided in the kit).

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • 96-well plate.

  • Microplate reader (for absorbance or fluorescence).

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat cells in a 6-well plate as described for the MTT assay.

    • After the desired treatment time (e.g., 24 or 48 hours), harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in the provided cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.

    • Add the reaction buffer (provided in the kit) to each well.

    • Add the caspase-3 substrate to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm (for colorimetric assays) or the fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.

  • Data Analysis:

    • Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_conclusion Conclusion synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (Caspase Activity, Annexin V) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blotting (Protein Expression) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle->data_analysis western_blot->data_analysis lead_compound Identification of Lead Compound data_analysis->lead_compound

Caption: Experimental workflow for evaluating a novel anticancer compound.

apoptosis_pathway compound This compound target_protein Target Protein (e.g., Cysteine-containing enzyme) compound->target_protein Covalent Inhibition bcl2_family Modulation of Bcl-2 Family Proteins target_protein->bcl2_family cytochrome_c Mitochondrial Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by a chloroacetamide derivative.

References

Application Notes and Protocols for Assessing the Enzymatic Inhibition by 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a Potential Covalent Inhibitor

This compound is a molecule featuring a chloroacetamide functional group. This reactive moiety is a well-characterized electrophile, often referred to as a "warhead" in medicinal chemistry. It is known to react with nucleophilic amino acid residues in enzyme active sites, such as the thiol group of cysteine or the imidazole group of histidine, to form a stable covalent bond. This mode of action, known as covalent inhibition, can lead to irreversible inactivation of the target enzyme.

The presence of the chloroacetamide group strongly suggests that this compound is a potential covalent inhibitor.[1][2][3] The assessment of such compounds requires specialized kinetic assays that go beyond standard equilibrium-based methods (like simple IC50 determination) used for reversible inhibitors.[3][4] These assays are designed to characterize the time-dependent nature of the inhibition and to determine the key kinetic parameters that define the inhibitor's efficiency.

The Mechanism of Covalent Inhibition

Covalent inhibition typically follows a two-step mechanism. First, the inhibitor (I) binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E·I). This initial binding is reversible and is characterized by the inhibition constant, KI. In the second step, the reactive group of the inhibitor forms a covalent bond with the target residue in the active site, leading to an inactivated enzyme (E-I). This step is generally irreversible and is described by the rate constant of inactivation, kinact.

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant kinact/KI. This value represents the potency of the inhibitor under conditions where the inhibitor concentration is low compared to KI.

G cluster_0 Reversible Binding cluster_1 Covalent Inactivation E E + I EI E·I E->EI k_on (K_I) EI->E k_off E_I E-I EI->E_I k_inact G start Start Evaluation ic50 Protocol 1: Initial IC50 Determination start->ic50 time_dep Protocol 2: Time-Dependent Inhibition Assay ic50->time_dep If inhibitory kinetics Protocol 3: Determine k_inact and K_I time_dep->kinetics If time-dependent mass_spec Protocol 4: Confirm Covalent Adduct by Mass Spectrometry kinetics->mass_spec end Characterization Complete mass_spec->end

References

Application Notes and Protocols for High-Throughput Screening Assays Using 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(2-oxothiolan-3-yl)acetamide is a reactive compound characterized by a chloroacetamide electrophile, which can form covalent bonds with nucleophilic residues in proteins, particularly cysteine.[1][2] This reactivity makes it a valuable tool for developing assays to identify novel covalent inhibitors and to probe biological pathways regulated by cysteine-containing proteins. Notably, compounds containing a chloro-N-acetamide group have been shown to induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[3] This dual activity as a covalent modifier and an inducer of a specific cell death pathway opens up multiple avenues for high-throughput screening (HTS) applications.

These application notes provide detailed protocols for three distinct HTS assays utilizing this compound: a competitive binding assay for identifying novel covalent inhibitors, a cell-based assay for screening modulators of ferroptosis, and a screen for the discovery of new covalent inhibitors using mass spectrometry.

Mechanism of Action: Covalent Cysteine Modification

This compound acts as a covalent inhibitor by reacting with the thiol group of cysteine residues on target proteins. The electrophilic chloromethyl group is susceptible to nucleophilic attack by the deprotonated thiol, leading to the formation of a stable thioether bond and the release of a chloride ion. This irreversible modification can alter the protein's structure and function, making it a powerful mechanism for enzyme inhibition or disruption of protein-protein interactions.

G cluster_0 Before Reaction cluster_1 Covalent Adduct Formation Protein_Cys_SH Protein-Cys-SH Covalent_Complex Protein-Cys-S-CH2-R Protein_Cys_SH->Covalent_Complex Nucleophilic Attack Compound This compound (Cl-CH2-R) Compound->Covalent_Complex HCl HCl

Covalent modification of a cysteine residue.

Assay 1: Competitive Binding Assay for Novel Covalent Inhibitors

Principle:

This assay identifies compounds that compete with this compound for binding to a cysteine-containing target protein. A fluorescently labeled version of this compound (Probe-CONA) is used. When Probe-CONA binds to the target protein, it generates a high fluorescence polarization (FP) signal. In the presence of a competing inhibitor from a compound library, the binding of Probe-CONA is reduced, resulting in a lower FP signal.

Experimental Workflow:

G cluster_workflow Competitive Binding Assay Workflow Start Start Dispense_Protein Dispense Target Protein (with Cysteine residue) to 384-well plate Start->Dispense_Protein Add_Compound Add Test Compound (from library) Dispense_Protein->Add_Compound Incubate_1 Pre-incubate Add_Compound->Incubate_1 Add_Probe Add Fluorescent Probe (Probe-CONA) Incubate_1->Add_Probe Incubate_2 Incubate to allow covalent reaction Add_Probe->Incubate_2 Read_FP Read Fluorescence Polarization Incubate_2->Read_FP Analyze Data Analysis: Identify hits with low FP signal Read_FP->Analyze End End Analyze->End

Workflow for the competitive binding assay.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

    • Target Protein: Purified cysteine-containing protein of interest at a stock concentration of 1 mg/mL in Assay Buffer.

    • Probe-CONA: Fluorescently labeled this compound at a stock concentration of 100 µM in DMSO.

    • Test Compounds: Compound library plated in 384-well plates at a stock concentration of 10 mM in DMSO.

  • Assay Procedure:

    • Dilute the target protein to the final working concentration (e.g., 100 nM) in Assay Buffer.

    • Dispense 10 µL of the diluted target protein solution into each well of a 384-well, low-volume, black, flat-bottom plate.

    • Using a pintool or acoustic dispenser, transfer 100 nL of test compounds from the library plates to the assay plates, resulting in a final compound concentration of 10 µM.

    • Mix the plate on a plate shaker for 1 minute and then pre-incubate for 30 minutes at room temperature.

    • Dilute Probe-CONA to its final working concentration (e.g., 50 nM) in Assay Buffer.

    • Add 10 µL of the diluted Probe-CONA solution to each well.

    • Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader equipped for FP measurements (Excitation/Emission wavelengths appropriate for the chosen fluorophore).

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) where:

      • FP_sample is the FP signal of the test compound well.

      • FP_min is the average FP signal of the minimum control (no protein).

      • FP_max is the average FP signal of the maximum control (vehicle control, DMSO).

    • Identify hits as compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50%).

Data Presentation:

Compound IDConcentration (µM)Fluorescence Polarization (mP)% Inhibition
Cmpd-0011015085.0
Cmpd-0021028010.0
Cmpd-0031016577.5
DMSO-3000.0
No Protein-50100.0

Assay 2: Cell-Based High-Throughput Screen for Modulators of Ferroptosis

Principle:

This assay identifies compounds that can either enhance or inhibit ferroptosis induced by this compound.[3] The screen utilizes a cell line susceptible to ferroptosis. Cell viability is measured as the primary readout. A decrease in cell viability in the presence of a test compound and a sub-lethal concentration of this compound indicates a synergistic effect, while an increase in cell viability suggests an inhibitory effect.

Signaling Pathway:

G cluster_pathway Simplified Ferroptosis Signaling Pathway CONA This compound Covalent_Mod Covalent Modification of Cysteine-containing Proteins CONA->Covalent_Mod Oxidative_Stress Increased Oxidative Stress Covalent_Mod->Oxidative_Stress Lipid_Perox Lipid Peroxidation Oxidative_Stress->Lipid_Perox Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis GPX4 GPX4 Inhibition GPX4->Lipid_Perox Iron Iron Accumulation Iron->Lipid_Perox

Induction of ferroptosis by covalent modifiers.

Protocol:

  • Preparation of Reagents:

    • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Cells: A cell line known to be sensitive to ferroptosis (e.g., HT-1080) at a density of 1 x 10^5 cells/mL.

    • This compound: 10 mM stock solution in DMSO.

    • Test Compounds: Compound library plated in 384-well plates at a stock concentration of 10 mM in DMSO.

    • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Assay Procedure:

    • Seed 5,000 cells per well in 40 µL of cell culture medium into 384-well, white, clear-bottom plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

    • Add 50 nL of test compounds to the appropriate wells.

    • Add 50 nL of this compound to achieve a final concentration that induces ~20% cell death (e.g., EC20).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the vehicle control (DMSO). % Cell Viability = 100 * (Luminescence_sample / Luminescence_vehicle)

    • Identify enhancers as compounds that decrease cell viability below a certain threshold (e.g., < 60%).

    • Identify inhibitors as compounds that increase cell viability above a certain threshold (e.g., > 90%).

Data Presentation:

Compound IDTreatmentLuminescence (RLU)% Cell ViabilityClassification
Cmpd-004+ CONA35,00035.0Enhancer
Cmpd-005+ CONA95,00095.0Inhibitor
Cmpd-006+ CONA78,00078.0No Effect
Vehicle+ CONA80,00080.0 (EC20)-
VehicleNo CONA100,000100.0-

Assay 3: High-Throughput Mass Spectrometry Screen for Novel Covalent Inhibitors

Principle:

This assay directly detects the formation of a covalent adduct between a test compound and a target protein by measuring the mass shift using high-throughput mass spectrometry (MS).[4] this compound can be used as a positive control to validate the assay setup. This method is highly sensitive and provides direct evidence of covalent modification.

Experimental Workflow:

G cluster_workflow Mass Spectrometry Screening Workflow Start Start Mix Incubate Target Protein with Test Compound Start->Mix Quench Quench Reaction Mix->Quench Desalt Rapid Desalting Quench->Desalt Inject Inject into Mass Spectrometer Desalt->Inject Acquire Acquire Mass Spectrum Inject->Acquire Analyze Data Analysis: Detect Mass Shift (Protein + Compound) Acquire->Analyze End End Analyze->End

Workflow for the high-throughput mass spectrometry screen.

Protocol:

  • Preparation of Reagents:

    • Reaction Buffer: 20 mM Ammonium Acetate, pH 7.5.

    • Target Protein: Purified cysteine-containing protein at a stock concentration of 10 µM in Reaction Buffer.

    • This compound (Positive Control): 10 mM stock solution in DMSO.

    • Test Compounds: Compound library at a stock concentration of 1 mM in DMSO.

    • Quenching Solution: 1% Formic Acid in water.

  • Assay Procedure:

    • In a 384-well plate, combine 5 µL of the target protein solution and 50 nL of the test compound (or positive control/DMSO).

    • Incubate the plate at room temperature for 1 hour.

    • Quench the reaction by adding 20 µL of the Quenching Solution.

    • The samples are then injected into a high-throughput MS system equipped with a rapid desalting column.

    • Acquire the mass spectrum for the intact protein.

  • Data Analysis:

    • Process the raw MS data to obtain the deconvoluted mass of the protein for each sample.

    • Compare the mass of the protein in the test compound wells to the mass in the DMSO control well.

    • A mass increase corresponding to the molecular weight of the test compound indicates covalent adduct formation.

    • The molecular weight of this compound is 193.65 g/mol .[5] A mass shift of approximately this value should be observed for the positive control.

Data Presentation:

Compound IDExpected Mass Shift (Da)Observed Protein Mass (Da)Mass Shift (Da)% Adduct Formation
Cmpd-007250.320250.1249.995.2
Cmpd-008310.420001.51.30.0
CONA (Ctrl)193.6520194.2194.098.5
DMSO (Ctrl)020000.20.00.0

Conclusion

The protocols outlined in these application notes provide a framework for utilizing this compound in high-throughput screening campaigns. By leveraging its properties as a covalent cysteine-reactive probe and a ferroptosis inducer, researchers can develop robust assays to discover novel covalent inhibitors and modulators of this important cell death pathway. The provided methodologies can be adapted to specific target proteins and cell lines to advance drug discovery efforts.

References

Uncharted Territory: The Case of 2-chloro-N-(2-oxothiolan-3-yl)acetamide in Deacylase Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, there is currently no established evidence to support the use of 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a chemical probe for the study of deacylases, including the sirtuin family of enzymes.

While the field of chemical biology actively seeks novel tools to investigate the intricate roles of deacylases in cellular processes, the compound this compound has not been documented in published research for this specific application. Deacylases, which remove acyl groups from proteins, are critical regulators of metabolism, gene expression, and cellular signaling, making them attractive targets for therapeutic development. The sirtuins, a class of NAD+-dependent deacylases, are of particular interest due to their roles in aging and disease.

Chemical probes are essential for elucidating the function of such enzymes. These small molecules are designed to selectively interact with a target protein, allowing researchers to study its activity in vitro and in living systems. The development and validation of a chemical probe is a rigorous process that involves demonstrating target engagement, selectivity, and a measurable effect on the target's function.

At present, no studies have been identified that characterize the interaction of this compound with any deacylase. Consequently, there is no quantitative data regarding its potency (e.g., IC50 or Ki values), selectivity against other enzymes, or its mechanism of action in this context. Without this fundamental information, it is not possible to generate the detailed application notes and protocols requested.

It is important to note that compounds containing a chloroacetamide functional group are known to act as covalent inhibitors, often targeting cysteine residues in proteins. One study has indicated that some chloro-N-acetamide-containing compounds can induce a form of programmed cell death called ferroptosis, independent of their intended target.[1] This highlights the potential for off-target effects and the need for careful characterization of any new chemical entity intended for use as a biological probe.

For researchers, scientists, and drug development professionals interested in studying deacylases, a wealth of validated chemical probes and established experimental protocols are available in the scientific literature. It is recommended to consult these resources for reliable methods and tools for investigating this important class of enzymes.

References

Application Notes and Protocols for Measuring Target Engagement of 2-chloro-N-(2-oxothiolan-3-yl)acetamide in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to identifying the cellular targets of 2-chloro-N-(2-oxothiolan-3-yl)acetamide and quantifying its engagement with these targets in a cellular context. Given that the specific targets of this compound are not widely documented, we present a strategic workflow commencing with target identification using advanced chemical proteomics, followed by rigorous target validation and cellular engagement confirmation through biophysical and mass spectrometry-based methods. The protocols detailed herein are designed to provide a robust framework for characterizing the mechanism of action of this covalent inhibitor.

Introduction

This compound is a small molecule containing a chloroacetamide functional group. This reactive moiety is a well-established electrophilic "warhead" in drug discovery, known to form covalent bonds with nucleophilic amino acid residues in proteins, most notably cysteine.[1][2] Such targeted covalent inhibitors can offer advantages of enhanced potency, prolonged duration of action, and high selectivity.[3] However, a critical step in the development of any covalent inhibitor is the unambiguous identification of its cellular targets and the precise measurement of its engagement with these targets in a physiological setting.

These application notes outline a multi-pronged approach to:

  • Identify potential protein targets of this compound in an unbiased manner using Activity-Based Protein Profiling (ABPP).

  • Validate covalent modification of identified targets using intact protein mass spectrometry.

  • Confirm target engagement in intact cells utilizing the Cellular Thermal Shift Assay (CETSA).

  • Map the specific site of covalent modification through peptide-level mass spectrometry.

  • Assess the functional consequences of target engagement by monitoring downstream signaling pathways.

Experimental Workflow Overview

The proposed workflow for identifying and validating the targets of this compound is a sequential process designed to build a comprehensive understanding of the compound's cellular interactions.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_functional Functional Characterization abpp Activity-Based Protein Profiling (ABPP) ms_discovery LC-MS/MS Analysis abpp->ms_discovery Enrich & Digest intact_ms Intact Protein Mass Spectrometry ms_discovery->intact_ms Putative Targets cetsa Cellular Thermal Shift Assay (CETSA) intact_ms->cetsa Validated Covalent Adduct peptide_ms Peptide Mapping (LC-MS/MS) cetsa->peptide_ms Confirmed Cellular Engagement pathway_analysis Downstream Pathway Analysis peptide_ms->pathway_analysis Identified Modification Site

Caption: A logical workflow for target identification and validation.

Section 1: Target Identification using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique for identifying the targets of reactive small molecules directly in complex biological systems.[4][5][6][7] A competitive ABPP approach will be used to identify proteins that interact with this compound. This method relies on the competition between the compound of interest and a broad-spectrum cysteine-reactive probe.

Protocol 1: Competitive ABPP for Target Identification
  • Cell Culture and Lysis:

    • Culture a relevant cell line to ~80% confluency.

    • Harvest cells and prepare a cell lysate in a buffer that preserves protein activity (e.g., Tris-HCl with protease inhibitors).

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Compound Incubation:

    • Aliquot the cell lysate into multiple tubes.

    • Treat the lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1 hour) at room temperature to allow for covalent modification of target proteins.

  • Probe Labeling:

    • Add a cysteine-reactive probe with a reporter tag (e.g., an alkyne-functionalized iodoacetamide) to each lysate.

    • Incubate to allow the probe to label cysteine residues that were not blocked by the test compound.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a biotin tag to the alkyne-functionalized probe.

    • Enrich the biotin-labeled proteins using streptavidin-coated beads.

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release the peptides from the captured proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

  • Data Analysis:

    • Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are considered potential targets.

Data Presentation: ABPP Results
Putative Target ProteinAccession NumberFold Change (Compound vs. Vehicle)p-value
Protein AP123450.25< 0.01
Protein BQ678900.95> 0.05
Protein CR543210.40< 0.05

Section 2: Target Validation and Cellular Engagement

Once putative targets are identified, it is crucial to validate the covalent interaction and confirm that this engagement occurs within intact cells.

Protocol 2: Intact Protein Mass Spectrometry

This technique directly confirms the formation of a covalent adduct between the compound and a purified target protein.[8][9]

  • Protein Expression and Purification:

    • Express and purify the putative target protein(s) identified from the ABPP screen.

  • Covalent Labeling:

    • Incubate the purified protein with a molar excess of this compound.

    • Include a vehicle-treated control.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting spectra to determine the mass of the intact protein.

  • Data Analysis:

    • A mass shift corresponding to the molecular weight of the bound compound fragment (minus the leaving group, in this case, chlorine) confirms covalent modification.

Data Presentation: Intact Mass Spectrometry Data
ProteinExpected Mass (Da)Observed Mass (Da) - VehicleObserved Mass (Da) - CompoundMass Shift (Da)Stoichiometry
Protein A50,00050,000.550,157.0+156.51:1

Note: The expected mass shift for this compound (C6H8ClNO2S, MW=193.65) after loss of HCl is approximately 157.06 Da.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment, based on the principle that ligand binding can stabilize a protein against thermal denaturation.[10][11][12][13]

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement and stabilization.

Data Presentation: CETSA Data
Temperature (°C)% Soluble Protein A (Vehicle)% Soluble Protein A (Compound)
45100100
5095100
557090
604075
651050
70520

Section 3: Mapping the Modification Site and Functional Analysis

Identifying the precise amino acid residue modified by the compound is essential for understanding its mechanism of action.

Protocol 4: Peptide Mapping by LC-MS/MS
  • Protein Labeling and Digestion:

    • Label the purified target protein with this compound as in Protocol 2.

    • Denature, reduce, and alkylate the protein, then digest it into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify peptides.

    • Look for a peptide with a mass modification corresponding to the covalent adduct.

    • The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid that has been modified.

Hypothetical Signaling Pathway Analysis

Assuming this compound targets a key kinase (Kinase X) involved in a pro-inflammatory signaling cascade, a potential downstream functional consequence would be the inhibition of this pathway.

signaling_pathway cluster_pathway Hypothetical Pro-inflammatory Pathway cytokine Cytokine receptor Receptor cytokine->receptor kinase_x Kinase X (Target) receptor->kinase_x Activates substrate Substrate kinase_x->substrate Phosphorylates transcription_factor Transcription Factor substrate->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene Pro-inflammatory Genes nucleus->gene Transcription response Inflammatory Response gene->response compound This compound compound->kinase_x Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

To assess the functional impact on this hypothetical pathway, one could perform experiments such as:

  • Western Blot Analysis: Measure the phosphorylation status of the substrate of Kinase X in cells treated with the compound.

  • Reporter Gene Assay: Use a luciferase reporter driven by a promoter containing binding sites for the downstream transcription factor to measure pathway activity.

  • ELISA: Quantify the secretion of pro-inflammatory cytokines from treated cells.

By following this comprehensive workflow, researchers can confidently identify the cellular targets of this compound, validate its covalent engagement in a cellular context, and begin to unravel its functional consequences.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds with significant potential in drug development, particularly in the area of oncology. The methodologies highlighted leverage modern synthetic strategies to achieve efficient access to complex molecular architectures. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and biological pathways are visualized using diagrams.

Application Note 1: Synthesis and Anticancer Activity of Novel Pyrazole Derivatives

Pyrazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] This section details the synthesis of a series of pyrazole derivatives and evaluates their anti-proliferative effects against various cancer cell lines. A key mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[1]

Experimental Protocols

Protocol 1.1: Synthesis of 1H-benzofuro[3,2-c]pyrazole and Pyrazole Derivatives

This protocol describes the synthesis of benzofuropyrazole and unexpected pyrazole derivatives, some of which have shown potent tumor cell growth inhibitory activity.[1]

Materials:

  • 6-methoxybenzofuran-3(2H)-one

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Substituted phenyl isothiocyanate

  • Hydrazine monohydrate

  • Dioxane

  • Ethanol (EtOH)

Procedure:

  • Dissolve 6-methoxybenzofuran-3(2H)-one in anhydrous THF.

  • Cool the solution to -78 °C and add LiHMDS dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the 3-substituted phenyl isothiocyanate and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the thioamide intermediate.

  • To a solution of the thioamide intermediate in a 1:1 mixture of dioxane and EtOH, add hydrazine monohydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the benzofuropyrazole and pyrazole derivatives.

Protocol 1.2: MTT Assay for Tumor Cell Growth Inhibitory Activity

This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562, A549)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% growth inhibition (GI50) values.

Data Presentation

Table 1: Anticancer Activity of Synthesized Pyrazole Derivatives

CompoundCell LineGI50 (µM)[1][2]
4a K5620.26
A5490.19
5a K562Potent
A549Potent
5b K5620.021
A5490.69
MCF-7Active
5e K562Active
A549Active
MCF-7Active
ABT-751 (Control) K562>1
A549>1

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials intermediate Thioamide Intermediate start->intermediate LiHMDS, Isothiocyanate product Pyrazole Derivatives intermediate->product Hydrazine treatment Compound Treatment product->treatment assay_prep Cell Seeding assay_prep->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (GI50) mtt_assay->data_analysis

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Disassembly mitosis Mitosis microtubules->mitosis Enables apoptosis Apoptosis mitosis->apoptosis G2/M Arrest leads to pyrazole Pyrazole Derivative (e.g., 12d) pyrazole->tubulin Binds & Distorts

Caption: Proposed mechanism of action via tubulin polymerization inhibition.[3]

Application Note 2: "Click Chemistry" Synthesis of 1,2,3-Triazole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly selective route to 1,2,3-triazole derivatives.[4][5] These compounds are of significant interest in drug discovery due to their ability to mimic peptide bonds and interact with biological targets through hydrogen bonding and dipole interactions.[4]

Experimental Protocols

Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,2,3-triazole derivatives using a copper(I) catalyst.[4][5]

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the organic azide and terminal alkyne in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (10 mol%) to the solution.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in a minimum amount of water.

  • Add the copper sulfate solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole derivative.

Visualization

click_chemistry_workflow reactants Azide + Alkyne reaction Cycloaddition Reaction reactants->reaction catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->reaction product 1,2,3-Triazole Derivative reaction->product mcr_workflow A Aldehyde MCR Four-Component Reaction N-Acyl Iminium Ion Intermediate A->MCR:f0 B Amine B->MCR:f0 C Acid Chloride C->MCR:f0 D Nucleophile Product Functionalized Amide MCR:f1->Product Trapped by Nucleophile (D) Cyclization Post-Condensation Cyclization Product->Cyclization Heterocycles Diverse Heterocyclic Scaffolds Cyclization->Heterocycles

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide, a key intermediate in the synthesis of mucolytic agents like Erdosteine.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the N-acylation of 3-amino-2-oxothiolan with chloroacetyl chloride.

Issue IDProblemPossible CausesSuggested Solutions
SYN-01 Low or No Product Yield 1. Inactive Reagents: Chloroacetyl chloride may have hydrolyzed due to moisture. 3-amino-2-oxothiolan may have degraded. 2. Inadequate Temperature Control: The reaction is exothermic; high temperatures can lead to side reactions and degradation of reactants or product.[2] 3. Insufficient Base: The reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Use freshly opened or distilled chloroacetyl chloride. Ensure the starting amine is pure and dry. 2. Perform the addition of chloroacetyl chloride at low temperatures (e.g., 0-5 °C) using an ice bath.[2][3] Maintain the low temperature for a period post-addition before allowing it to warm to room temperature. 3. Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the generated HCl.[4] 4. Typically, a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride is used.
SYN-02 Multiple Spots on TLC (Impure Product) 1. Diacylation: The amide nitrogen of the product is acylated. 2. Side Reactions: The thiolactone ring may be susceptible to opening under certain conditions (e.g., strong base, high temperature). 3. Unreacted Starting Material: Incomplete reaction.1. Avoid a large excess of chloroacetyl chloride. Maintain low reaction temperatures. 2. Use a mild, non-nucleophilic base. Avoid high temperatures and prolonged reaction times. Consider aqueous workup conditions carefully. 3. Increase the reaction time or allow the reaction to warm to room temperature after the initial cooled addition. Monitor the reaction progress by TLC.
SYN-03 Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Residual Water: Traces of moisture can significantly lower the melting point and prevent solidification.[2]1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under vacuum. If an aqueous workup is performed, ensure the organic layer is dried with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent removal.
SYN-04 Reaction Exotherm is Difficult to Control 1. Rapid Addition of Chloroacetyl Chloride: This is a highly reactive acylating agent.1. Add the chloroacetyl chloride dropwise via a dropping funnel over an extended period.[5] Ensure efficient stirring and cooling. 2. Dilute the reaction mixture with more solvent to help dissipate the heat.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a nucleophilic acyl substitution where the primary amine of 3-amino-2-oxothiolan attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond. A base is used to neutralize the hydrochloric acid byproduct.

Q2: Which solvents are suitable for this reaction?

A2: Aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and benzene are commonly used for N-acylation reactions with acyl chlorides.[3][4]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: A base is crucial to neutralize the HCl generated during the reaction. If not neutralized, the HCl will protonate the starting amine, making it non-nucleophilic and stopping the reaction. Tertiary amines like triethylamine (TEA) or pyridine are common choices as they are non-nucleophilic and will not compete with the starting material.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting amine to observe the consumption of the starting material and the formation of the product.

Q5: What are the typical purification methods for the final product?

A5: After an aqueous workup to remove the base hydrochloride salt and other water-soluble impurities, the product can often be purified by recrystallization from a suitable solvent such as ethanol.[4][6] If recrystallization is ineffective, column chromatography on silica gel can be employed.

Data Presentation

The following tables provide a summary of typical reaction conditions for N-acylation reactions using chloroacetyl chloride, which can be adapted for the synthesis of this compound.

Table 1: N-Acylation of Amines with Chloroacetyl Chloride in Organic Solvents

AmineBaseSolventTemperature (°C)TimeYield (%)Reference
Aryl AmineTriethylamine (TEA)BenzeneReflux2 hrs-[4]
Aryl AmineSodium AcetateAcetic Acid-2 hrs~72%[5]
4-fluoro-3-nitroanilineTriethylamine (TEA)Dichloromethane (DCM)0 to RT20 hrs80%[7]

Table 2: N-Acylation of Amines with Chloroacetyl Chloride in Aqueous Media

AmineSolvent/BufferTemperatureTime (min)Yield (%)Reference
AnilinePhosphate Buffer (pH 7.4)Room Temp.1592[8]
4-MethylanilinePhosphate Buffer (pH 7.4)Room Temp.1594[8]
BenzylaminePhosphate Buffer (pH 7.4)Room Temp.2090[8]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-amino-2-oxothiolan (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-oxothiolan (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture using a dropping funnel. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Dissolve 3-amino-2-oxothiolan in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_acyl Dropwise addition of Chloroacetyl Chloride add_base->add_acyl stir_cold Stir at 0°C add_acyl->stir_cold stir_rt Stir at Room Temp. stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench extract Aqueous Wash (HCl, NaHCO3, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Chromatography concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions start Low or No Yield (Issue SYN-01) check_reagents Are reagents active? (e.g., hydrolyzed acyl chloride) start->check_reagents solution_reagents Use fresh/pure reagents check_reagents->solution_reagents No check_temp Was temperature controlled (0-5°C)? check_reagents->check_temp Yes check_base Was sufficient base used? check_temp->check_base Yes solution_temp Improve cooling, slow addition check_temp->solution_temp No solution_base Use >= 1 eq. of base check_base->solution_base No

Caption: Troubleshooting logic for low product yield in the synthesis.

References

troubleshooting low potency of 2-chloro-N-(2-oxothiolan-3-yl)acetamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(2-oxothiolan-3-yl)acetamide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an N-acyl-homoserine lactone (AHL) analog. Its primary mechanism of action is the inhibition of bacterial quorum sensing (QS) systems.[1][2] In pathogens like Pseudomonas aeruginosa, it is thought to interfere with the LasR and RhlR transcriptional regulators, which control the expression of numerous virulence factors and biofilm formation.[1][3][4][5]

Q2: In which types of assays is this compound typically used?

A2: This compound is most commonly evaluated in assays designed to measure the inhibition of quorum sensing-regulated processes in bacteria. These include:

  • Virulence Factor Inhibition Assays: Measuring the reduction of specific virulence factors such as pyocyanin, elastase, and protease production in P. aeruginosa.[1][6][7]

  • Biofilm Formation Assays: Quantifying the inhibition of biofilm development, often using crystal violet staining or microscopy.[1][6]

  • Reporter Gene Assays: Utilizing bacterial strains engineered with reporter genes (e.g., lacZ) fused to quorum sensing-regulated promoters to measure the compound's effect on gene expression.

  • Motility Assays: Assessing the impact on bacterial swimming and swarming motilities, which are often regulated by quorum sensing.[6]

Q3: What are the basic chemical properties of this compound?

A3: The key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 84611-22-3[8][9]
Molecular Formula C₆H₈ClNO₂S[8][9]
Molecular Weight 193.65 g/mol [8][9]
Appearance Solid[8]

Troubleshooting Guide for Low Potency

Low potency or inconsistent results in assays with this compound can arise from several factors related to the compound itself, the experimental setup, or unexpected biological effects.

Problem 1: Observed potency is lower than expected in a quorum sensing inhibition assay.

Possible Cause Troubleshooting Step
Compound Degradation The chloroacetamide group is susceptible to hydrolysis and nucleophilic attack. Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous working solutions, prepare them immediately before use.
Suboptimal Assay Conditions Ensure the pH and temperature of the assay medium are optimal for bacterial growth and quorum sensing. Verify that the bacterial strain is in the correct growth phase for maximal quorum sensing activity (typically late logarithmic to early stationary phase).
Incorrect Readout Timing The kinetics of quorum sensing inhibition can vary. Perform a time-course experiment to determine the optimal incubation time for observing the inhibitory effect on the specific virulence factor or phenotype being measured.
Low Compound Concentration Perform a dose-response experiment with a wider range of concentrations to ensure you are testing within the effective range for this specific compound.
Bacterial Strain Variability Different bacterial strains, and even passages of the same strain, can exhibit variations in their quorum sensing systems. Ensure consistency in the bacterial strain and its handling.

Problem 2: High variability between replicate wells or experiments.

Possible Cause Troubleshooting Step
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution and properly diluted in the assay medium. Visually inspect for any precipitation. Sonication may aid in dissolving the compound.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and bacterial culture to each well.
Edge Effects in Microplates In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect bacterial growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS.
Uneven Cell Seeding Ensure a homogenous bacterial suspension before seeding into the microplate wells to achieve a consistent starting cell density.

Problem 3: Unexpected cytotoxicity observed in the bacterial or a mammalian cell line.

Possible Cause Troubleshooting Step
Off-Target Effects Chloro-N-acetamide-containing compounds have been reported to induce ferroptosis, an iron-dependent form of programmed cell death. If you observe unexpected cell death, consider performing assays to detect markers of ferroptosis, such as lipid peroxidation.
General Cytotoxicity At higher concentrations, the compound may exhibit general cytotoxicity unrelated to its quorum sensing inhibitory activity. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for the bacterial strain being used and to perform cytotoxicity assays (e.g., MTT or XTT) on any mammalian cell lines in your experimental system. Always run a vehicle control (e.g., DMSO) to rule out solvent toxicity.

Experimental Protocols

Protocol 1: Pyocyanin Inhibition Assay in Pseudomonas aeruginosa

This protocol measures the inhibition of pyocyanin, a blue-green phenazine pigment and virulence factor produced by P. aeruginosa, the production of which is regulated by the rhl and las quorum sensing systems.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth

  • This compound

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh LB broth. Add varying concentrations of this compound to the bacterial suspension. Include a vehicle control (e.g., DMSO) and a positive control (untreated bacteria).

  • Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

  • Pyocyanin Extraction:

    • Measure the OD₆₀₀ of the cultures to assess bacterial growth.

    • Centrifuge 5 mL of each culture at 4,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer.

    • Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to move the pyocyanin into the acidic aqueous phase.

    • Centrifuge to separate the phases. The top aqueous layer will be pink.

  • Quantification: Measure the absorbance of the top pink layer at 520 nm (A₅₂₀). The concentration of pyocyanin is calculated by multiplying the A₅₂₀ by 17.072. Normalize the pyocyanin concentration to bacterial growth (OD₆₀₀).

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of the compound on the formation of static biofilms.

Materials:

  • Pseudomonas aeruginosa strain

  • LB broth

  • This compound

  • 96-well flat-bottom microplate

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Assay Setup: Prepare a bacterial suspension as described in the pyocyanin assay. In a 96-well plate, add 100 µL of the bacterial suspension with varying concentrations of the compound to each well. Include vehicle and untreated controls.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Staining:

    • Gently discard the planktonic culture from the wells.

    • Wash the wells three times with sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells four times with distilled water.

    • Air dry the plate.

  • Quantification:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 550 nm (A₅₅₀) using a microplate reader.

Signaling Pathways and Workflows

Pseudomonas aeruginosa Quorum Sensing Pathway

The following diagram illustrates the hierarchical Las and Rhl quorum sensing systems in P. aeruginosa and their role in regulating virulence factor expression. This compound is hypothesized to act as an antagonist to the LasR and RhlR receptors.

QuorumSensing cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factors LasI LasI Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL synthesizes LasR LasR LasR_active Active LasR Complex LasR->LasR_active Three_oxo_C12_HSL->LasR binds RhlR RhlR LasR_active->RhlR activates transcription Elastase Elastase LasR_active->Elastase activates Biofilm Biofilm Formation LasR_active->Biofilm promotes RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes RhlR_active Active RhlR Complex RhlR->RhlR_active C4_HSL->RhlR binds Pyocyanin Pyocyanin RhlR_active->Pyocyanin activates RhlR_active->Biofilm promotes Compound This compound Compound->LasR inhibits Compound->RhlR inhibits

Caption: P. aeruginosa Las/Rhl quorum sensing pathway.

Troubleshooting Workflow for Low Potency

This workflow provides a logical sequence of steps to diagnose the cause of low potency in an assay.

TroubleshootingWorkflow Start Low Potency Observed Check_Compound Verify Compound Integrity - Fresh stock solution? - Proper storage? - Fully dissolved? Start->Check_Compound Check_Assay Review Assay Parameters - Correct bacterial growth phase? - Optimal incubation time? - Appropriate controls included? Check_Compound->Check_Assay [ Integrity OK ] Potency_Improved Potency Improved Check_Compound->Potency_Improved [ Issue Found & Resolved ] Dose_Response Perform Dose-Response - Wider concentration range? Check_Assay->Dose_Response [ Parameters OK ] Check_Assay->Potency_Improved [ Issue Found & Resolved ] Check_Cytotoxicity Assess Cytotoxicity - Run MTT/XTT assay - Determine MIC Dose_Response->Check_Cytotoxicity [ Still Low Potency ] Dose_Response->Potency_Improved [ Effective Concentration Found ] Consider_Off_Target Consider Off-Target Effects (e.g., Ferroptosis) Check_Cytotoxicity->Consider_Off_Target [ Cytotoxicity Observed ] Consult_Literature Consult Literature for Alternative Mechanisms Check_Cytotoxicity->Consult_Literature [ No Cytotoxicity ]

Caption: Troubleshooting workflow for low potency.

References

Technical Support Center: Enhancing SIRT2 Selectivity of 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the development of selective SIRT2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the selectivity of compounds like 2-chloro-N-(2-oxothiolan-3-yl)acetamide for Sirtuin 2 (SIRT2).

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent inhibition of SIRT2, but also significantly inhibits SIRT1 and SIRT3. How can I improve its selectivity for SIRT2?

A1: Achieving isoform selectivity is a common challenge in sirtuin inhibitor development. Here are several strategies you can employ:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound. Focus on substitutions at the chloro-acetamide and the oxothiolan rings. Even minor modifications can significantly impact isoform selectivity by exploiting subtle differences in the active sites of SIRT1, SIRT2, and SIRT3.[1][2][3]

  • Fragment-Based Approach: Deconstruct your molecule into key fragments and test their binding to SIRT2 versus other sirtuins. This can help identify the moieties responsible for binding and those contributing to off-target effects. You can then design new derivatives by combining fragments that show preferential binding to SIRT2.[2]

  • Targeting the "Selectivity Pocket": The SIRT2 active site possesses a unique, ligand-induced hydrophobic pocket that is not present in SIRT1 or SIRT3. Designing modifications to your compound that can access and bind within this "selectivity pocket" is a highly effective strategy for achieving potent and selective inhibition.[4]

  • Mechanism-Based Inhibition: Consider designing inhibitors that mimic the natural substrates of SIRT2. Since sirtuin isoforms can have different preferences for endogenous acyl-lysine modifications, a substrate-mimicking approach can confer selectivity.[5][6]

Q2: I am observing poor solubility and stability with my compound in aqueous buffers. What can I do?

A2: Poor physicochemical properties can hinder accurate in vitro assays and limit cell-based applications. Consider the following:

  • Incorporate Polar Functional Groups: Introduce water-solubilizing groups, such as amines, hydroxyls, or carboxylic acids, to the scaffold of your inhibitor, provided they do not disrupt the key interactions with the SIRT2 active site.

  • Formulate with Solubilizing Agents: For in vitro assays, using co-solvents like DMSO is common. However, for cellular assays, you might explore formulations with cyclodextrins or other biocompatible excipients.

  • Chemical Stability Assays: Assess the stability of your compound in your experimental buffers and cell culture media over time using techniques like HPLC. This will help you understand the compound's half-life and whether degradation products might be contributing to your results.[5]

Q3: How do I confirm that the observed cellular effects are due to SIRT2 inhibition and not off-target effects?

A3: This is a critical aspect of inhibitor validation. Here are key experiments to perform:

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound directly binds to SIRT2 in a cellular context.[5][6]

  • Western Blotting for Downstream Markers: SIRT2 is a known deacetylase of α-tubulin. Treatment of cells with a selective SIRT2 inhibitor should lead to an increase in the acetylation of α-tubulin (at lysine 40). Conversely, you should not observe significant changes in the acetylation of known SIRT1 substrates like p53.[2][7][8]

  • Use of Knockout/Knockdown Models: The most definitive way to confirm on-target activity is to test your compound in cells where SIRT2 has been genetically knocked out or knocked down. The cellular phenotype observed upon compound treatment should be absent or significantly diminished in these cells.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in my SIRT2 enzymatic assay.
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay plate for any signs of precipitation. Determine the aqueous solubility of your compound and ensure you are working below its solubility limit.
Assay Buffer Components Some buffer components, like BSA, can bind to small molecules and affect their free concentration. Try running the assay with and without BSA to see if it impacts your results.
Enzyme Instability Ensure the recombinant SIRT2 enzyme is properly handled and stored. Perform a control experiment to check for loss of enzyme activity over the course of the assay.
Inhibitor Pre-incubation Time The potency of some inhibitors can be time-dependent. Vary the pre-incubation time of the inhibitor with the enzyme before adding the substrate and NAD+.
Problem 2: My compound increases α-tubulin acetylation but also shows cytotoxicity at similar concentrations.
Potential Cause Troubleshooting Step
Off-target Toxicity The observed cytotoxicity might not be related to SIRT2 inhibition. Perform a broader kinase panel screening or other off-target profiling to identify potential liabilities.
On-target Toxicity Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in some cancer cell lines.[10] This may be an expected on-target effect.
Narrow Therapeutic Window Your compound may have a narrow window between the concentration required for SIRT2 inhibition and the concentration that causes general toxicity. Further medicinal chemistry efforts may be needed to improve this window.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of several known SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3, providing a benchmark for selectivity.

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)Reference
AGK2 >503.5>50>14>14[11]
SirReal2 >100 (22% inh. at 100µM)0.14>100>700>700[4]
TM 250.038>100~658>2631[8]
Tenovin-6 109-1.1-[8]
Compound 10 (from Yang et al.) -0.0483---[12]
NH4-13 >500.087>50>574>574[7]

Experimental Protocols

Protocol 1: HPLC-Based SIRT2 Inhibition Assay

This protocol is adapted from methods described in the literature and is suitable for determining the IC50 of an inhibitor against SIRT2.[5]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well plate

  • HPLC system

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 20 µL of the diluted compound or vehicle (DMSO in assay buffer for control).

  • Add 10 µL of recombinant SIRT2 enzyme (final concentration ~20-100 nM) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a 20 µL mixture of the peptide substrate (final concentration ~50 µM) and NAD+ (final concentration ~500 µM).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of a stopping solution (e.g., containing a developer with nicotinamide or an acidic solution like 0.1 M HCl).

  • Analyze the amount of deacetylated substrate by HPLC.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular α-Tubulin Acetylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to increase the acetylation of the known SIRT2 substrate, α-tubulin, in cells.[7][8]

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like trichostatin A and nicotinamide)

  • Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.

  • Quantify the band intensities to determine the fold-change in acetylated α-tubulin relative to the total α-tubulin.

Visualizations

SIRT2_Signaling_Pathways cluster_0 SIRT2 in Cytoplasm cluster_1 SIRT2 in Cancer (Example) alpha-Tubulin alpha-Tubulin Acetylated alpha-Tubulin Acetylated alpha-Tubulin Acetylated alpha-Tubulin->alpha-Tubulin deacetylates Microtubule Stability Microtubule Stability Acetylated alpha-Tubulin->Microtubule Stability promotes SIRT2 SIRT2 SIRT2->Acetylated alpha-Tubulin This compound This compound This compound->SIRT2 inhibits cMyc cMyc Tumor Growth Tumor Growth cMyc->Tumor Growth promotes c-Myc Degradation c-Myc Degradation c-Myc Degradation->cMyc reduces SIRT2_cancer SIRT2 SIRT2_cancer->cMyc stabilizes SIRT2_cancer->c-Myc Degradation inhibits Inhibitor Inhibitor Inhibitor->SIRT2_cancer inhibits

Caption: SIRT2 signaling pathways in normal cellular function and cancer.

Experimental_Workflow cluster_workflow Workflow for Enhancing SIRT2 Selectivity start Start with Lead Compound (this compound) sar Structure-Activity Relationship (SAR) Studies start->sar synthesis Synthesize Derivatives sar->synthesis biochemical_assay Biochemical Assays (SIRT1, SIRT2, SIRT3) synthesis->biochemical_assay selectivity_check Assess Selectivity biochemical_assay->selectivity_check selectivity_check->sar Not Selective cellular_assay Cell-Based Assays (e.g., Tubulin Acetylation) selectivity_check->cellular_assay Selective target_engagement Target Engagement (e.g., CETSA) cellular_assay->target_engagement optimized_inhibitor Optimized Selective SIRT2 Inhibitor target_engagement->optimized_inhibitor

Caption: Experimental workflow for optimizing SIRT2 inhibitor selectivity.

References

overcoming solubility issues of N-Chloroacetyl-DL-homocysteine thiolactone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Chloroacetyl-DL-homocysteine thiolactone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments with this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful preparation of your aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N-Chloroacetyl-DL-homocysteine thiolactone in aqueous buffers?

A1: N-Chloroacetyl-DL-homocysteine thiolactone is characterized by poor solubility in aqueous buffers. Direct dissolution in buffers like phosphate-buffered saline (PBS) is often challenging and may result in incomplete dissolution or precipitation.

Q2: Which organic solvents can be used to prepare a stock solution?

A2: The compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[][2] It is also reported to be soluble in ethers and acetonitrile.[3] For biological experiments, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer of choice.

Q3: Is it advisable to heat the solution to improve solubility?

A3: While gentle warming can sometimes aid dissolution, prolonged or excessive heating should be avoided. The thiolactone ring in the molecule may be susceptible to hydrolysis, especially at elevated temperatures. It is recommended to try other methods like sonication first.

Q4: How does pH affect the solubility and stability of N-Chloroacetyl-DL-homocysteine thiolactone?

A4: The thiolactone ring of the related compound, homocysteine thiolactone, is stable in acidic and neutral aqueous solutions but can hydrolyze at a pH above 7.[4] Therefore, it is recommended to maintain the pH of the aqueous buffer in the slightly acidic to neutral range (pH 6-7.4) to avoid degradation of the compound. While pH adjustment is a common technique for solubility enhancement, increasing the pH for this compound is not advised.

Q5: Can I store aqueous solutions of N-Chloroacetyl-DL-homocysteine thiolactone?

A5: It is generally not recommended to store aqueous solutions of this compound for extended periods. For a similar compound, DL-homocysteine thiolactone hydrochloride, it is advised not to store the aqueous solution for more than one day.[5] It is best to prepare fresh solutions for each experiment to ensure the integrity of the compound. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C.

Troubleshooting Guide

Encountering solubility issues? Follow this step-by-step guide to troubleshoot and achieve a clear solution.

dot graph TD A[Start: Undissolved Compound in Aqueous Buffer] --> B{Initial Observation: Suspension or Precipitate}; B --> C{Have you tried preparing a stock solution in an organic solvent?}; C -- No --> D[Action: Prepare a concentrated stock solution in DMSO or Methanol]; D --> E{Action: Add the stock solution dropwise to the aqueous buffer while vortexing}; E --> F{Is the solution clear?}; F -- Yes --> G[End: Solution Prepared Successfully]; F -- No --> H{Issue: Precipitate forms upon addition to buffer}; C -- Yes --> H; H --> I{What is the final concentration of the organic solvent?}; I -- "> 5%" --> J[Recommendation: The concentration of the organic co-solvent may be too high, causing the compound to precipitate. Try using a lower concentration of the stock solution or a different co-solvent system.]; I -- "<= 5%" --> K{Have you tried using co-solvents and solubilizing agents?}; K -- No --> L[Action: Prepare a co-solvent system. See Table 1 for examples.]; L --> M{Action: Add the stock solution to the co-solvent system before final dilution in buffer}; M --> N{Is the solution clear?}; N -- Yes --> G; N -- No --> O{Have you tried sonication?}; O -- No --> P[Action: Place the solution in a bath sonicator for 5-10 minutes]; P --> Q{Is the solution clear?}; Q -- Yes --> G; Q -- No --> R[Recommendation: The desired concentration may be too high for the chosen solvent system. Consider lowering the final concentration or exploring alternative formulation strategies such as lipid-based delivery systems or cyclodextrin complexes.];

end

Caption: Troubleshooting workflow for dissolving N-Chloroacetyl-DL-homocysteine thiolactone.

Data Presentation

The following tables summarize solvents and co-solvents that can be utilized to aid in the dissolution of N-Chloroacetyl-DL-homocysteine thiolactone.

Table 1: Organic Solvents for Stock Solution Preparation

SolventNotes
DMSO (Dimethyl Sulfoxide)Slightly soluble. Prepare a concentrated stock and dilute into aqueous buffer.
MethanolSlightly soluble. Ensure final concentration in aqueous media is low to avoid toxicity in biological assays.
AcetonitrileReported to be a suitable solvent.
EthersReported to be a suitable solvent.

Table 2: Co-Solvent Systems for Aqueous Solutions

Based on protocols for the similar compound DL-homocysteine thiolactone hydrochloride, the following co-solvent systems can be adapted. The percentages represent the volumetric ratio in the final prepared solution.

Co-Solvent SystemComposition
System 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
System 210% DMSO, 90% (20% SBE-β-CD in Saline)
System 310% DMSO, 90% Corn Oil (for in vivo lipid-based formulations)

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-Solvent System

This protocol is adapted from a method for a similar compound and may require optimization.

  • Prepare a stock solution: Weigh the desired amount of N-Chloroacetyl-DL-homocysteine thiolactone and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be used to aid dissolution.

  • Prepare the co-solvent mixture: In a separate tube, combine the other components of the co-solvent system. For example, for a final volume of 1 mL of System 1, mix 400 µL of PEG300 and 50 µL of Tween-80.

  • Combine stock and co-solvents: Add the appropriate volume of the DMSO stock solution to the co-solvent mixture and mix thoroughly. For example, to achieve a final concentration of 2.5 mg/mL in 1 mL, add 100 µL of the 25 mg/mL DMSO stock to the PEG300 and Tween-80 mixture.

  • Final dilution: Add the aqueous buffer (e.g., saline) to reach the final desired volume and concentration. For the example above, add 450 µL of saline.

  • Final mixing: Vortex the solution until it is clear. If precipitation occurs, sonicate the solution for 5-10 minutes.

G

Caption: Experimental workflow for preparing an aqueous solution of N-Chloroacetyl-DL-homocysteine thiolactone.

References

identifying and minimizing off-target effects of 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with 2-chloro-N-(2-oxothiolan-3-yl)acetamide. The chloroacetamide functional group in this compound allows it to act as a covalent inhibitor, which, while offering high potency and prolonged pharmacodynamic effects, also necessitates careful characterization of off-target interactions to ensure selectivity and minimize toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: Due to the reactive nature of the chloroacetamide warhead, this compound can covalently bind to cysteine residues on proteins other than the intended target. A significant off-target effect identified for chloroacetamide-containing compounds is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[2][3] This can lead to cytotoxicity that is independent of the intended target's inhibition. Other potential off-targets include proteins with reactive cysteines that are accessible to the compound. Identifying these off-targets is crucial for interpreting experimental results and assessing the compound's therapeutic potential.

Q2: How can I identify the specific on- and off-targets of this compound in my cellular model?

A2: Several powerful techniques can be employed to identify the protein targets of this compound:

  • Competitive Activity-Based Protein Profiling (ABPP): This is a primary method for identifying the targets of covalent inhibitors.[4][5][6] In this approach, a cell lysate or intact cells are pre-incubated with this compound, followed by treatment with a broad-spectrum cysteine-reactive probe. Proteins that are bound by your compound will show reduced labeling by the probe, allowing for their identification and quantification by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates by measuring changes in protein thermal stability upon ligand binding.[7][8][9] Binding of this compound to a protein can increase its melting temperature, which can be detected by quantifying the amount of soluble protein at different temperatures. Mass spectrometry-based CETSA (MS-CETSA or thermal proteome profiling) can provide a proteome-wide view of target engagement.[8][9]

  • Quantitative Proteomics: Comparing the proteomes of cells treated with this compound versus a vehicle control can reveal changes in protein abundance that may be downstream of on-target or off-target effects.

Q3: My cells are showing unexpected levels of cytotoxicity. Could this be an off-target effect?

A3: Yes, unexpected cytotoxicity is a strong indicator of off-target effects, particularly for covalent inhibitors. As mentioned, chloroacetamide-containing compounds are known to induce ferroptosis.[2][3] It is recommended to investigate markers of ferroptosis in your treated cells to determine if this pathway is being activated.

Q4: What are the key experimental parameters to consider when working with this covalent inhibitor?

A4: For covalent inhibitors, time and concentration are critical parameters. The extent of target engagement and off-target binding will depend on both the concentration of the compound and the duration of exposure. It is essential to perform time-course and dose-response experiments to understand the kinetics of covalent modification and to identify a therapeutic window that maximizes on-target effects while minimizing off-target toxicity.

Troubleshooting Guides

Problem 1: High background or non-specific binding in competitive ABPP experiments.
  • Potential Cause: The concentration of the cysteine-reactive probe is too high, leading to extensive background labeling.

    • Solution: Titrate the probe concentration to find the optimal balance between signal and background.

  • Potential Cause: Insufficient blocking of non-specific binding sites.

    • Solution: Ensure your lysis and wash buffers contain appropriate detergents and salt concentrations to minimize non-specific protein interactions.

  • Potential Cause: The chloroacetamide compound is not effectively competing with the probe.

    • Solution: Increase the pre-incubation time or concentration of this compound. Ensure the compound is stable in your experimental buffer.

Problem 2: No significant thermal shift observed in CETSA experiments.
  • Potential Cause: The compound does not sufficiently stabilize the target protein. Covalent binding does not always lead to a significant change in thermal stability.

    • Solution: Confirm target engagement using an orthogonal method like competitive ABPP. Consider that the lack of a thermal shift does not definitively mean there is no binding.

  • Potential Cause: The heating time and temperature are not optimal.

    • Solution: Optimize the CETSA protocol by testing a range of temperatures and heating durations to find the conditions that yield the largest window for observing a thermal shift.

  • Potential Cause: Low abundance of the target protein.

    • Solution: If the target protein is of low abundance, consider using a more sensitive detection method, such as mass spectrometry, or overexpressing the tagged target protein.

Problem 3: Suspected induction of ferroptosis.
  • Potential Cause: The chloroacetamide moiety is causing lipid peroxidation, a hallmark of ferroptosis.[2][10]

    • Solution 1: Measure Lipid Peroxidation: Assess the levels of lipid peroxidation in treated cells using commercially available assays. Common methods include measuring malondialdehyde (MDA) or using fluorescent probes like BODIPY 581/591 C11.[3]

    • Solution 2: Analyze Ferroptosis Protein Markers: Use western blotting to analyze the expression levels of key ferroptosis-related proteins.[10][11][12][13]

    • Solution 3: Rescue with Ferroptosis Inhibitors: Treat cells with a known ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, in combination with this compound to see if the cytotoxic effects are rescued.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for identifying the targets of this compound using a cysteine-reactive probe.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cysteine-reactive probe with a reporter tag (e.g., biotin or a fluorophore)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Streptavidin beads (for biotinylated probes)

  • SDS-PAGE gels and western blotting reagents or mass spectrometer

Workflow:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or DMSO for a specified time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Probe Labeling: Add the cysteine-reactive probe to the lysates and incubate at room temperature.

  • Analysis:

    • Gel-Based: Separate proteins by SDS-PAGE. Visualize fluorescently tagged proteins using a gel scanner. For biotin-tagged proteins, perform a western blot using streptavidin-HRP.

    • Mass Spectrometry-Based: For biotinylated probes, enrich probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the proteins.

Data Interpretation: Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are potential targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general procedure for assessing the target engagement of this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Western blotting reagents or mass spectrometer

Workflow:

  • Cell Treatment: Treat intact cells with this compound or DMSO.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge to pellet aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of the target protein in the soluble fraction by western blotting or the entire proteome by mass spectrometry.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineIC50 (µM)
Cell Line A (e.g., Cancer)Value to be determined experimentally
Cell Line B (e.g., Cancer)Value to be determined experimentally
Normal Cell LineValue to be determined experimentally

Table 2: Key Protein Markers for Ferroptosis Analysis

Protein MarkerExpected Change in FerroptosisFunction
GPX4DecreaseGlutathione peroxidase 4, an enzyme that neutralizes lipid peroxides.
ACSL4IncreaseAcyl-CoA synthetase long-chain family member 4, involved in the synthesis of lipids susceptible to peroxidation.[10][14]
TFRCIncreaseTransferrin receptor, mediates iron uptake.[10]
FTH1IncreaseFerritin heavy chain 1, involved in iron storage.[11]

Visualizations

experimental_workflow cluster_off_target_id Off-Target Identification cluster_validation Validation & Troubleshooting abpp Competitive ABPP decision Unexpected Cytotoxicity? abpp->decision cetsa CETSA cetsa->decision proteomics Quantitative Proteomics proteomics->decision cytotoxicity Cytotoxicity Assays ferroptosis Ferroptosis Marker Analysis cytotoxicity->ferroptosis rescue Rescue with Inhibitors ferroptosis->rescue end End: Minimized off-target effects rescue->end start Start: Researcher suspects off-target effects start->abpp start->cetsa start->proteomics decision->cytotoxicity Yes decision->end No

Caption: Troubleshooting workflow for identifying and validating off-target effects.

signaling_pathway Compound This compound Target Intended Target Compound->Target On-Target Binding Cysteine Reactive Cysteine Compound->Cysteine Efficacy Therapeutic Efficacy Target->Efficacy OffTarget Off-Target Protein (e.g., GPX4) Ferroptosis Ferroptosis Induction OffTarget->Ferroptosis Cysteine->OffTarget LipidP Lipid Peroxidation Ferroptosis->LipidP CellDeath Cell Death LipidP->CellDeath

Caption: On-target vs. potential off-target signaling pathways.

References

optimizing incubation time and concentration for cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing incubation time and concentration in cellular assays. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Frequently Asked questions (FAQs)

Q1: What are the initial and most critical parameters to optimize in a new cellular assay?

A1: The two most critical parameters to optimize initially are the concentration of detection reagents (e.g., antibodies) and the incubation time. These factors are highly interdependent and significantly impact the signal-to-noise ratio, specificity, and reproducibility of the assay.[1][2] For instance, in an ELISA, both the capture and detection antibody concentrations need to be optimized, often simultaneously using a checkerboard titration.[1][3] Similarly, for immunofluorescence, titrating the primary antibody is crucial to achieve specific staining with low background.[4][5]

Q2: How do I determine the optimal concentration for my primary antibody in an immunofluorescence (IF) assay?

A2: The optimal antibody concentration, or titer, is the dilution that provides the best specific signal with the least background noise.[6] This is determined by performing an antibody titration. A typical starting point for a purified antibody is 1-10 µg/mL, or a 1:100 to 1:1000 dilution for antiserum.[4][5] To perform a titration, you should test a range of serial dilutions of the primary antibody while keeping the secondary antibody concentration and other parameters constant. The goal is to find the concentration that saturates the target antigen, maximizing the signal-to-noise ratio.[7][8]

Q3: What is a checkerboard titration and when should I use it?

A3: A checkerboard titration is an experimental method used to optimize two interacting components simultaneously, such as a capture and a detection antibody in a sandwich ELISA.[1][3] Serial dilutions of the capture antibody are coated on the plate along the columns, and serial dilutions of the detection antibody are added along the rows.[3] This creates a grid of varying concentrations, allowing for the rapid identification of the optimal combination that yields the highest signal-to-noise ratio.[1][2]

Q4: My assay is showing high background. What are the common causes and how can I troubleshoot this?

A4: High background fluorescence or absorbance can obscure the specific signal and lead to inaccurate results.[9] Common causes include:

  • Excessive antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding.[6][10] To solve this, titrate your antibodies to find the optimal concentration.[9]

  • Insufficient blocking: Inadequate blocking of non-specific binding sites on the plate or cells can cause high background.[11][12] Try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA), extending the blocking incubation time, or using a different blocking buffer.[12]

  • Inadequate washing: Insufficient washing between steps can leave behind unbound reagents.[11][12] Increase the number and duration of wash steps.[9]

  • Autofluorescence: Cells and media components can naturally fluoresce.[9] This can be identified by examining a sample without any fluorescent labels. Using quenching agents or selecting fluorophores with different spectral properties can help mitigate this.[9]

  • Long incubation times: Excessively long incubations can sometimes increase non-specific binding.[13][14]

Q5: The signal in my assay is weak or absent. What should I check?

A5: A weak or absent signal can make it difficult to distinguish from background noise.[9] Potential causes include:

  • Suboptimal reagent concentration: The concentration of your primary or secondary antibody, or substrate in an enzymatic assay, may be too low.[9] Titrate your reagents to find the optimal concentration.

  • Short incubation time: The incubation time may not be long enough for the reaction to proceed sufficiently.[15] Consider performing a time-course experiment to determine the optimal incubation duration.[15][16]

  • Inactive reagents: Ensure that enzymes, antibodies, and other critical reagents have been stored correctly and have not expired.[9]

  • Incorrect instrument settings: Verify that the settings on your plate reader or microscope are appropriate for the assay.[9]

Q6: I'm observing high variability between my replicate wells. What could be the cause?

A6: High variability between replicates can compromise the reliability of your results.[16] Common sources of variability include:

  • Pipetting errors: Ensure pipettes are properly calibrated and use consistent pipetting techniques.

  • Uneven cell seeding: A non-uniform cell monolayer will lead to variable results. Ensure you have a single-cell suspension before plating.[16]

  • Edge effects: The outer wells of a microplate are prone to evaporation, which can alter concentrations. It's good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[16]

  • Inconsistent incubation times: Use a timer and standardize incubation periods across all plates and experiments.[15]

Troubleshooting Guides

High Background
Possible Cause Recommended Solution
Antibody concentration is too highTitrate primary and secondary antibodies to determine the optimal concentration.[9][10]
Insufficient blockingIncrease blocking incubation time or try a different blocking agent (e.g., normal serum of the same species as the secondary antibody).[11][12]
Inadequate washingIncrease the number and/or duration of wash steps.[9][12]
Autofluorescence of cells or mediaUse a control sample without fluorescent labels to assess autofluorescence. Consider using quenching agents or fluorophores with different excitation/emission spectra.[9]
Over-development of substrateReduce the incubation time for the colorimetric or chemiluminescent substrate.[13]
Contaminated reagentsPrepare fresh buffers and reagents, and filter-sterilize them if necessary.[9][12]
Weak or No Signal
Possible Cause Recommended Solution
Suboptimal reagent concentrationTitrate the primary and/or secondary antibody to find the optimal concentration.[9] Ensure substrate concentration is not limiting in enzymatic assays.
Insufficient incubation timePerform a time-course experiment to determine the optimal incubation duration.[15][16]
Inactive reagentsVerify the activity of enzymes with a known substrate. Ensure proper storage and handling of temperature-sensitive reagents.[9]
Incorrect instrument settingsEnsure the correct filters and settings are used on the plate reader or microscope.[9]
Low expression of target proteinConfirm the expression of the target protein in your cell line using a different method, such as Western blot or qPCR.[16]

Experimental Protocols

Protocol 1: Antibody Titration for Immunofluorescence

Objective: To determine the optimal dilution of a primary antibody that provides the highest signal-to-noise ratio.

Methodology:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in approximately 50-70% confluency at the time of staining.[4][5]

  • Fixation and Permeabilization: Fix and permeabilize the cells using a protocol appropriate for the target antigen and antibody.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Prepare a series of dilutions of the primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:400, 1:800, 1:1600).

  • Incubate each coverslip with a different dilution of the primary antibody overnight at 4°C.[8] Include a negative control with no primary antibody.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate all coverslips with a constant, pre-determined optimal concentration of a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging: Mount the coverslips on microscope slides with mounting medium containing DAPI.

  • Analysis: Acquire images using consistent settings for all samples and evaluate the signal intensity and background for each dilution. The optimal dilution is the one that gives a bright specific signal with minimal background.[8]

Protocol 2: Checkerboard Titration for Sandwich ELISA

Objective: To simultaneously determine the optimal concentrations of capture and detection antibodies.

Methodology:

  • Capture Antibody Coating: Prepare serial dilutions of the capture antibody in coating buffer. Coat a 96-well plate with these dilutions, adding a different dilution to each column. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antigen Incubation: Add a constant, known concentration of the antigen to all wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Prepare serial dilutions of the detection antibody. Add a different dilution to each row of the plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme-Conjugated Secondary Antibody/Streptavidin Incubation: Add the enzyme-conjugated reagent at a constant concentration to all wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition and Signal Detection: Add the substrate and measure the signal (absorbance or fluorescence) after an appropriate incubation time.

  • Analysis: Generate a grid of the results and identify the combination of capture and detection antibody concentrations that provides the highest signal over background.[1][2]

Protocol 3: Time-Course Experiment for a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the optimal incubation time for a test compound.

Methodology:

  • Cell Seeding: Seed cells in multiple 96-well plates at an optimal density and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with the test compound at a fixed concentration. Include vehicle-only controls.

  • Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours).[16]

  • MTT Assay: At the end of each incubation period, perform an MTT assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.[17]

    • Incubate for 1-4 hours at 37°C.[17]

    • Add solubilization solution to dissolve the formazan crystals.[17]

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Plot cell viability against incubation time to determine the time point at which the compound has its maximal effect.

Visualizations

Experimental_Workflow_Antibody_Titration cluster_prep Sample Preparation cluster_incubation Antibody Incubation cluster_analysis Analysis seed Seed Cells fix_perm Fix & Permeabilize seed->fix_perm block Block fix_perm->block primary_ab Primary Antibody (Serial Dilutions) block->primary_ab wash Wash primary_ab->wash 3x secondary_ab Secondary Antibody (Constant Concentration) mount Mount & Image secondary_ab->mount wash->secondary_ab analyze Analyze Signal vs. Background mount->analyze

Caption: Workflow for optimizing primary antibody concentration in immunofluorescence.

Logic_Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Antibody Conc. Too High? start->cause1 cause2 Insufficient Blocking? start->cause2 cause3 Inadequate Washing? start->cause3 cause4 Autofluorescence? start->cause4 sol1 Titrate Antibodies cause1->sol1 Yes sol2 Optimize Blocking (Time/Agent) cause2->sol2 Yes sol3 Increase Wash Steps/Duration cause3->sol3 Yes sol4 Use Unstained Control / Quench cause4->sol4 Yes end Problem Resolved sol1->end Re-test sol2->end Re-test sol3->end Re-test sol4->end Re-test

Caption: Troubleshooting guide for high background in cellular assays.

Signaling_Pathway_GPCR ligand Ligand (e.g., Agonist) receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling second_messenger->downstream response Cellular Response downstream->response

Caption: A generalized GPCR signaling pathway relevant to many cellular assays.

References

Technical Support Center: Managing Compound Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in addressing the challenges of compound instability during long-term experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity and reliability of your experimental results.

Troubleshooting Guides

This section provides systematic approaches to identifying and resolving common issues related to compound instability.

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Observation: A previously clear solution containing your compound has become cloudy, contains visible particulates, or has formed a precipitate over time.

Potential Causes & Solutions:

ObservationPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution - Compound concentration exceeds its solubility in the aqueous buffer.[1] - Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock.[1]- Decrease the final concentration of the compound.[2] - Perform serial dilutions instead of a single large dilution.[1] - Add the compound stock solution dropwise to the aqueous buffer while gently vortexing.[1]
Precipitation Over Time in Incubator - Temperature shift affecting solubility (e.g., from room temperature to 37°C).[1] - pH shift in the medium due to CO2 environment or cellular metabolism.[1] - Interaction with media components like salts or proteins.[1]- Pre-warm the aqueous solution to the experimental temperature before adding the compound.[1] - Ensure the medium is adequately buffered for the incubator's CO2 concentration.[1] - Test compound solubility in simpler buffers (e.g., PBS) to identify problematic media components.[1]
Precipitation After Freeze-Thaw Cycles - The compound has poor solubility at lower temperatures, leading to crystallization.[3][4] - Water absorption by DMSO stock, reducing compound solubility.[1]- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] - Before use, gently warm the stock solution and vortex to ensure complete re-dissolution.[1] - Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[1]

Troubleshooting Workflow for Precipitation

G A Precipitation Observed B Check Individual Components (Stock, Buffer) A->B C Precipitation in Stock Solution? B->C D Modify Stock Solvent (e.g., use anhydrous DMSO) C->D Yes E Precipitation Upon Adding to Buffer? C->E No F Optimize Assay Buffer (pH, Co-solvents) E->F Yes G Precipitation During Incubation? E->G No H Adjust Temperature or Lower Compound Concentration G->H Yes

Caption: A general workflow for troubleshooting compound precipitation.

Issue 2: Inconsistent or Decreasing Compound Activity Over Time

Observation: The compound shows variable or diminishing effects in biological assays, suggesting a loss of the active molecule.

Potential Causes & Solutions:

ObservationPotential CauseRecommended Solution
Gradual Loss of Potency in Repeated Assays - Hydrolysis: Compound reacting with water, often catalyzed by acidic or basic pH.[5] - Oxidation: Reaction with atmospheric oxygen, potentially catalyzed by light or metal ions.[6]- Adjust the pH of the buffer to a range where the compound is more stable.[7] - Prepare solutions fresh before each experiment. - Purge solutions and the headspace of storage vials with an inert gas like nitrogen or argon.[8] - Add antioxidants (e.g., methionine, sodium thiosulfate) if compatible with the assay.[9]
Rapid Loss of Activity, Especially in Light - Photodegradation: Compound is sensitive to light, particularly UV wavelengths, causing bond cleavage.[5]- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[10] - Minimize exposure to ambient light during experimental procedures.
Variable Results in Cell-Based vs. Acellular Assays - Metabolic Instability: Compound is being metabolized by enzymes (e.g., Cytochrome P450s) present in cells.[5]- Perform stability assessments in the presence of cells or microsomal fractions to confirm metabolic degradation.[5] - If metabolically unstable, consider using a shorter assay duration or incorporating metabolic inhibitors if appropriate for the experimental question.

Common Degradation Pathways

G cluster_causes Causes of Instability cluster_compound cluster_products Result Hydrolysis Hydrolysis Active_Compound Active Compound Hydrolysis->Active_Compound Oxidation Oxidation Oxidation->Active_Compound Photodegradation Photodegradation Photodegradation->Active_Compound Degradation_Products Inactive/Less Active Degradation Products Active_Compound->Degradation_Products Degradation

Caption: Common chemical degradation pathways for research compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store a new research compound for long-term use? A1: Proper storage is crucial to maintain compound integrity.[6] Upon receipt, log the compound's details and aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.[6] Store these aliquots at the recommended temperature (typically -20°C or -80°C), protected from light.[6] For solid compounds, storage in a desiccator at 4°C or room temperature may be appropriate if the compound is stable.[6] Always refer to the manufacturer's data sheet for specific storage recommendations.

Q2: How can I quickly check if my compound is degrading in the assay buffer? A2: A simple method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Prepare a solution of your compound in the assay buffer and analyze it at time zero. Then, incubate the solution under your experimental conditions (e.g., 37°C for 24 hours) and re-analyze it. A decrease in the area of the parent compound's peak and the appearance of new peaks are indicative of degradation.[11]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assays? A3: The final concentration of DMSO should be kept as low as possible. A general guideline is to keep it below 1% (v/v), and for particularly sensitive cell lines, below 0.1%.[2] High concentrations of DMSO can not only cause compound precipitation but may also be toxic to cells or interfere with the assay itself.[2]

Q4: My compound is unstable in aqueous buffers. What are my options? A4: If your compound is susceptible to hydrolysis, you can try several strategies:

  • pH Adjustment: Determine if there is a pH at which the compound is more stable and buffer your solution accordingly.[7]

  • Use of Co-solvents: For some compounds, using a mixture of buffer and an organic solvent (like ethanol or PEG) can improve stability, but you must verify compatibility with your assay.

  • Lyophilization: If the compound is supplied in a solid form, preparing fresh solutions immediately before each experiment is the best practice. For liquid formulations, lyophilizing the compound with stabilizing excipients can be an option.[12]

  • Formulation Strategies: In drug development, complexation with cyclodextrins or formulation as a suspension can be used to protect against hydrolysis.[13]

Q5: What is a forced degradation study and why is it useful? A5: A forced degradation or stress study is an experiment where a compound is intentionally exposed to harsh conditions such as high heat, humidity, light, and extremes of pH, as well as oxidative stress.[14][15] The purpose is to rapidly identify potential degradation products and degradation pathways.[15] This information is critical for developing stability-indicating analytical methods, which are methods capable of separating the intact compound from its degradation products, ensuring accurate quantification during long-term stability studies.[14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol helps determine the maximum concentration of a compound that remains soluble in a specific buffer over a defined period.

Methodology:

  • Preparation of Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test compound in 100% anhydrous DMSO.[2]

  • Preparation of Buffer Dilutions: In a 96-well clear-bottom plate, add the appropriate volume of your experimental buffer to each well.

  • Compound Addition: Add a small volume of the compound stock solution to the wells to create a serial dilution, achieving a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[2]

  • Incubation: Incubate the plate at your desired experimental temperature for a set period (e.g., 1, 4, or 24 hours).

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader.[2]

  • Analysis: An increase in absorbance compared to the buffer-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under those conditions.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for stress testing to identify potential degradation pathways. The target degradation is typically 5-20%.[16]

Methodology:

  • Prepare Compound Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent. Prepare a control sample stored under ideal conditions (e.g., -80°C, protected from light).

  • Apply Stress Conditions: Aliquot the compound solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[16]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.[16]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 24 hours.[17]

    • Photodegradation: Expose a solution to a light source that provides combined visible and UV output (as per ICH Q1B guidelines).

  • Sample Collection & Neutralization: At various time points (e.g., 2, 8, 24 hours), collect samples. Neutralize the acidic and basic samples to stop the reaction before analysis.[18]

  • Analytical Method: Analyze all stressed samples and the control using a stability-indicating HPLC method with UV and mass spectrometric (MS) detection.[19]

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.[19]

Forced Degradation Workflow

G A Compound Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Incubate & Collect Samples at Time Points B->C D Analyze via HPLC-MS C->D E Identify Degradation Products & Determine Degradation Pathway D->E

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Refining Purification Methods for 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(2-oxothiolan-3-yl)acetamide, also known as N-Chloroacetyl-DL-homocysteine thiolactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No: 84611-22-3) is a chemical intermediate.[1][2] It is primarily used in the synthesis of the mucolytic drug Erdosteine.[1][] The molecule contains a reactive thiolactone ring and a chloroacetyl group, making it a useful building block in medicinal chemistry.[1]

Q2: What are the basic physical properties of this compound?

A2: It is typically a white to off-white solid.[1] The melting point is in the range of 118-122 °C.[]

Q3: What are the common impurities that can be expected in the synthesis of this compound?

A3: Common impurities may arise from starting materials, side reactions, or degradation.[] These can include:

  • Unreacted starting materials, such as DL-homocysteine thiolactone hydrochloride and chloroacetyl chloride.

  • Erdosteine Homocysteine Impurity: A process-related impurity.[5]

  • Erdosteine Bis-N-(2-Oxo-3-tetrahydrothienyl) Impurity: Another potential process-related impurity.[5]

  • 2-Chloro-N-nitroso-N-(2-oxotetrahydrothiophen-3-yl)acetamide: A potential impurity that may form under certain conditions.[5]

Troubleshooting Purification

Issue 1: Low Purity After Initial Synthesis and Work-up

  • Question: My initial product purity is below 90% after synthesis and aqueous work-up. What are the likely causes and how can I improve this?

  • Answer: Low initial purity is often due to residual starting materials or the formation of byproducts.

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring with an appropriate technique like Thin Layer Chromatography (TLC).

    • Sub-optimal Work-up: During the aqueous work-up, ensure thorough washing of the crude product to remove water-soluble impurities and salts.

    • Recrystallization: This is a crucial step for significant purity enhancement. A common solvent for similar compounds is ethanol or dehydrated alcohol.[6][7]

Issue 2: Oiling Out During Recrystallization

  • Question: My product oils out instead of crystallizing during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the compound is insoluble in the cold solvent but melts at the boiling point of the solvent, or the solution is supersaturated.

    • Solvent System: You may need to use a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol) at an elevated temperature, and then slowly add a poor solvent (like water or hexane) until turbidity is observed. Then, allow it to cool slowly.

    • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.

    • Lower Temperature: Ensure the solution is not heated excessively, which can cause decomposition or oiling out. Slow, controlled cooling is key.

Issue 3: Persistent Impurities After Recrystallization

  • Question: I have a persistent impurity that co-crystallizes with my product. How can I remove it?

  • Answer: If recrystallization is ineffective, the impurity may have similar solubility properties to your product. In this case, column chromatography is recommended.

    • Stationary Phase: Silica gel is a common choice for compounds of this polarity.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal ratio will need to be determined by TLC analysis to ensure good separation between your product and the impurity.

Data on Purification Methods

The following table summarizes expected purity levels based on different purification techniques, compiled from data on the target compound and its close derivatives.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Notes
Aqueous Work-up & Filtration70-90%85-95%Efficiently removes water-soluble starting materials and salts.
Recrystallization (Ethanol)85-95%>98%A highly effective method for removing most common impurities.[6][7]
Column ChromatographyVariable>99%Useful for removing impurities with similar solubility to the product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Prepare a silica gel column in a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 40% ethyl acetate in hexanes) to ensure all compounds are eluted.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental Workflow: Synthesis of Erdosteine

The following diagram illustrates the synthesis of Erdosteine, where this compound is a key intermediate.

Erdosteine_Synthesis cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Synthesis of Erdosteine cluster_2 Purification A DL-Homocysteine Thiolactone Hydrochloride C This compound (Intermediate) A->C B Chloroacetyl Chloride B->C E Erdosteine (Final Product) C->E D Thioglycolic Acid D->E F Recrystallization / Column Chromatography E->F

Caption: Workflow for the synthesis of Erdosteine from DL-homocysteine thiolactone hydrochloride.

Troubleshooting Logic for Product Purification

This diagram outlines the decision-making process when encountering purification challenges.

Troubleshooting_Purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out check_purity Check Purity (e.g., TLC, HPLC) pure_product Pure Product (>98%) check_purity->pure_product Purity OK column_chromatography Perform Column Chromatography check_purity->column_chromatography Impurity Remains oiling_out->check_purity No change_solvent Adjust Solvent System (e.g., mixed solvents) oiling_out->change_solvent Yes change_solvent->recrystallization column_chromatography->check_purity

References

interpreting unexpected results in experiments with SIRT2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using SIRT2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments. Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase involved in a multitude of cellular processes, and its inhibition is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.[1][2][3] However, experiments with SIRT2 inhibitors can sometimes yield complex or contradictory data. This guide is designed to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My SIRT2 inhibitor is not producing the expected phenotype, or the effect is weaker than anticipated. What are the possible reasons?

A1: Several factors could contribute to a weaker-than-expected effect:

  • Inhibitor Specificity and Potency: Not all SIRT2 inhibitors are created equal. Their potency (IC50) can vary, and many exhibit off-target effects on other sirtuins, particularly SIRT1 and SIRT3.[1][2] For instance, AGK2 and Tenovin-6 inhibit both SIRT1 and SIRT2 with similar IC50 values.[1] It is crucial to use an inhibitor with high selectivity for SIRT2 if you want to attribute the observed phenotype specifically to SIRT2 inhibition.

  • Substrate-Dependent Inhibition: SIRT2 has both deacetylase and demyristoylase activity.[1][3] Some inhibitors, like SirReal2 and AGK2, are potent against SIRT2's deacetylase activity (e.g., on α-tubulin) but do not inhibit its demyristoylation activity.[1][4] If your biological process of interest is regulated by SIRT2's demyristoylase function, these inhibitors may not produce the desired effect. TM is an example of an inhibitor that can block both activities.[1]

  • Cellular Uptake and Solubility: The in vitro potency of an inhibitor may not directly translate to its effectiveness in a cellular context due to differences in cell permeability and solubility.[1] An inhibitor might have a low IC50 in a biochemical assay but fail to reach its intracellular target at a sufficient concentration.

  • Experimental Conditions: IC50 values are highly dependent on experimental conditions such as enzyme and substrate concentrations.[1] Ensure your assay conditions are optimized and consistent.

Q2: I'm observing conflicting results with the same SIRT2 inhibitor in different cell lines. Why is this happening?

A2: The cellular context is critical. The effect of a SIRT2 inhibitor can vary significantly between cell lines for several reasons:

  • SIRT2 Expression Levels: While it might seem intuitive that higher SIRT2 expression would correlate with higher sensitivity to an inhibitor, this is not always the case.[5] The cellular reliance on SIRT2 activity for a specific pathway is more important than the absolute expression level.

  • Underlying Genetic Background: The genetic makeup of the cell line, including the status of tumor suppressors like p53 or oncogenes like c-Myc, can dramatically influence the outcome of SIRT2 inhibition.[1][5][6] For example, the anticancer effects of the inhibitor TM are linked to the degradation of the c-Myc oncoprotein.[1][5]

  • Dominant Signaling Pathways: SIRT2 is involved in multiple pathways, including apoptosis, autophagy, and cell cycle regulation.[1][7] The dominant pathway in a particular cell line will dictate the ultimate phenotypic outcome of SIRT2 inhibition.

Q3: My SIRT2 inhibitor is inducing apoptosis in one cancer cell line but not another. Is this expected?

A3: Yes, this is a plausible, albeit complex, scenario. The role of SIRT2 in apoptosis is context-dependent.

  • p53 Status: Some SIRT2 inhibitors promote apoptosis in a p53-dependent manner.[6] In cancer cells with mutated or non-functional p53, these inhibitors may not effectively induce apoptosis.[6] The mechanism often involves increased acetylation of p53, leading to the transcriptional activation of pro-apoptotic genes like PUMA and NOXA.[6]

  • Caspase Dependency: The apoptotic pathway induced by SIRT2 inhibition can be caspase-dependent.[2][8] If a cell line has defects in the caspase cascade, it may be resistant to apoptosis induction by these inhibitors.

  • Crosstalk with Other Pathways: SIRT2 inhibition can also influence other survival pathways. For example, in some contexts, SIRT2 inhibition can promote autophagy, which can sometimes act as a pro-survival mechanism, thereby counteracting apoptosis.[7][9]

Q4: I am seeing an increase in autophagy markers after treatment with a SIRT2 inhibitor. Is SIRT2 a negative regulator of autophagy?

A4: The relationship between SIRT2 and autophagy is not straightforward and appears to be highly context-specific, with reports suggesting both positive and negative regulation.

  • Negative Regulation: Several studies suggest that SIRT2 inhibits autophagy. SIRT2 can deacetylate key autophagy proteins, and its inhibition can lead to increased autophagic flux.[9][10][11] For example, SIRT2 inhibition can reverse autophagy dysregulation in certain cellular models.[9]

  • Positive Regulation/Interference: Conversely, other studies indicate that SIRT2 can interfere with the degradation of protein aggregates via autophagy.[7] In these cases, SIRT2 overexpression inhibits autophagic turnover, and its inhibition or silencing can restore the process.[7]

  • Conflicting Reports: The literature contains conflicting findings, which may be due to the use of different inhibitors with varying specificities, different cellular models, and distinct types of cellular stress.[12] Therefore, observing an increase in autophagy markers upon SIRT2 inhibition is a valid, though complex, finding that requires further investigation within your experimental system.

Troubleshooting Guides

Issue 1: Unexpectedly Steep Dose-Response Curve

A dose-response curve that is significantly steeper than predicted by standard Michaelis-Menten kinetics can be an indicator of an experimental artifact.

Possible Cause Troubleshooting Steps
Stoichiometric Inhibition This occurs when the enzyme concentration is high relative to the inhibitor's dissociation constant (Kd). The IC50 becomes dependent on the enzyme concentration, not the true Kd.[13][14][15] Solution: Perform the assay with varying concentrations of the SIRT2 enzyme. A linear relationship between the IC50 and enzyme concentration suggests stoichiometric inhibition.[13][15]
Inhibitor Aggregation At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to a sharp drop in activity. Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregates. Re-test the inhibitor's activity.
Assay Artifact Some inhibitors may interfere with the assay detection method itself (e.g., fluorescence-based readouts). This was a known issue with early studies on sirtuin activators like resveratrol.[16] Solution: Use an orthogonal assay to confirm your results. For example, if you are using a fluorescence-based assay, validate your findings with an HPLC-based assay or a Western blot for a downstream marker.[1]
Issue 2: Suspected Off-Target Effects

When the observed phenotype cannot be confidently attributed to SIRT2 inhibition alone.

Possible Cause Troubleshooting Steps
Lack of Inhibitor Selectivity Many SIRT2 inhibitors also show activity against SIRT1 and/or SIRT3.[1][2] For example, Tenovin-6 inhibits both SIRT1 and SIRT2.[1]

Quantitative Data Summary

Table 1: In Vitro Potency (IC50) of Common SIRT2 Inhibitors Against Sirtuins 1, 2, and 3

InhibitorSIRT1 IC50 (μM)SIRT2 IC50 (μM)SIRT3 IC50 (μM)Notes
TM ~260.038>50Highly potent and selective for SIRT2. Inhibits both deacetylation and demyristoylation.[1]
AGK2 ~11~9.6>50Not highly selective between SIRT1 and SIRT2. Does not inhibit demyristoylation.[1]
Tenovin-6 ~26~9.0>50Not selective for SIRT2. Known to have off-target effects.[1][4]
SirReal2 >500.23>50Selective for SIRT2 but does not inhibit demyristoylation.[1]
AEM2 >50 (weak effect)3.8>50 (weak effect)Selective for SIRT2 over SIRT1 and SIRT3.[6]

Data synthesized from multiple sources.[1][6] IC50 values can vary based on experimental conditions.

Table 2: Cellular Growth Inhibition (GI50) of SIRT2 Inhibitors in HCT116 Cells

InhibitorGI50 (μM) in HCT116GI50 (μM) in HCT116 with SIRT2 OverexpressionFold ChangeInterpretation
TM 12.3 ± 1.122.1 ± 2.51.8The increase in GI50 upon SIRT2 overexpression suggests the anti-proliferative effect is largely on-target.[1]
AGK2 16.9 ± 1.317.5 ± 2.01.0Little to no change suggests the effect may be due to off-target activities.[1]
Tenovin-6 2.5 ± 0.32.9 ± 0.41.2Minimal change suggests possible off-target effects.[1]
SirReal2 10.1 ± 0.910.8 ± 1.21.1Minimal change suggests possible off-target effects.[1]

Data is from a study on HCT116 colon cancer cells.[1] GI50 values are cell-line dependent.

Experimental Protocols

Protocol 1: Western Blot to Assess On-Target SIRT2 Inhibition

This protocol allows you to measure the acetylation of α-tubulin, a well-established SIRT2 substrate, to confirm that your inhibitor is engaging its target within the cell.

  • Cell Treatment: Plate your cells (e.g., MCF-7) and allow them to adhere. Treat the cells with your SIRT2 inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated α-tubulin (Ac-α-tubulin) overnight at 4°C.

    • As a loading control, also probe a separate membrane or strip the first one and re-probe with an antibody against total α-tubulin or a housekeeping protein like GAPDH.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. An increase in the ratio of Ac-α-tubulin to total α-tubulin indicates successful inhibition of SIRT2's deacetylase activity.

Protocol 2: Immunoprecipitation to Study SIRT2-Substrate Interaction

This method can be used to determine if a SIRT2 inhibitor affects the interaction between SIRT2 and a putative substrate protein.

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse cells in a non-denaturing immunoprecipitation (IP) buffer.

  • Pre-clearing: Add Protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody against your protein of interest (e.g., SIRT2 or the substrate) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blot for the presence of the interacting partner (e.g., probe for the substrate if you pulled down SIRT2, and vice-versa).

Visualizations

Experimental_Workflow_for_Off_Target_Effects start Unexpected Phenotype Observed with SIRT2 Inhibitor q1 Does SIRT2 knockdown (siRNA/shRNA) replicate the phenotype? start->q1 on_target High Confidence On-Target Effect q1->on_target  Yes q2 Does SIRT2 overexpression rescue the phenotype? q1->q2 No / Partially q2->on_target  Yes off_target High Probability of Off-Target Effects q2->off_target  No re_evaluate Re-evaluate hypothesis or use a more selective inhibitor off_target->re_evaluate

Caption: Troubleshooting workflow for suspected off-target effects.

SIRT2_Signaling_Pathways SIRT2_Inhibitor SIRT2 Inhibitor (e.g., TM, AGK2) SIRT2 SIRT2 SIRT2_Inhibitor->SIRT2 inhibits alpha_tubulin_ac Acetylated α-tubulin SIRT2->alpha_tubulin_ac deacetylates p53_ac Acetylated p53 SIRT2->p53_ac deacetylates autophagy_proteins_ac Acetylated Autophagy Proteins (e.g., LC3B) SIRT2->autophagy_proteins_ac deacetylates cMyc c-Myc Degradation SIRT2->cMyc stabilizes microtubule_stability Microtubule Stability alpha_tubulin_ac->microtubule_stability apoptosis Apoptosis (Caspase-dependent) p53_ac->apoptosis promotes autophagy Autophagy autophagy_proteins_ac->autophagy modulates

Caption: Key signaling pathways modulated by SIRT2 inhibition.

References

addressing cytotoxicity of 2-chloro-N-(2-oxothiolan-3-yl)acetamide in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-N-(2-oxothiolan-3-yl)acetamide and encountering issues related to its cytotoxicity in primary cells.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: High Levels of Cell Death Observed in Primary Cell Cultures

Potential Cause Suggested Solution
High Compound Concentration Perform a dose-response study to determine the EC50 and optimal working concentration for your specific primary cell type. Start with a wide range of concentrations to identify a non-toxic and an effective concentration.
Prolonged Exposure Time Optimize the incubation time. Shorter exposure periods may be sufficient to achieve the desired biological effect while minimizing off-target cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your primary cells (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to assess solvent-induced toxicity.
Inherent Cytotoxicity of the Chloroacetamide Moiety Chloro-N-acetamide-containing compounds have been reported to induce ferroptosis, a form of iron-dependent cell death, independent of their primary target.[1] Consider co-treatment with inhibitors of ferroptosis, such as ferrostatin-1 or liproxstatin-1, to determine if this pathway is involved.
Induction of Oxidative Stress The chloroacetamide group can react with cellular nucleophiles like glutathione, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[2] Assess ROS levels using probes like DCFDA and consider co-treatment with antioxidants like N-acetylcysteine (NAC).[2]

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Cause Suggested Solution
Primary Cell Variability Primary cells from different donors or passages can exhibit significant variability.[3] Use cells from the same donor and a narrow passage range for a set of experiments. Thoroughly characterize each batch of primary cells.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Assay Interference The compound may interfere with the cytotoxicity assay itself. For example, it might quench the fluorescence signal of a viability dye. Run appropriate assay controls, including a cell-free control with the compound, to check for interference.
Cell Seeding Density Optimize cell seeding density to ensure cells are in a healthy, exponential growth phase during the experiment. Over-confluent or sparse cultures can respond differently to cytotoxic agents.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of cytotoxicity of this compound in primary cells?

A1: While specific data for this compound is limited, related compounds containing a chloro-N-acetamide moiety have been shown to induce a form of programmed cell death called ferroptosis.[1] This process is characterized by iron-dependent lipid peroxidation. The chloroacetamide group is a reactive electrophile that can covalently bind to cysteine residues in proteins, potentially leading to off-target effects and the induction of cell death pathways.[1] Additionally, chloroacetamide herbicides have been shown to induce cytotoxicity and apoptosis through the generation of reactive oxygen species (ROS).[2]

Q2: How can I determine if ferroptosis is the cause of cytotoxicity in my primary cells?

A2: To investigate the involvement of ferroptosis, you can perform the following experiments:

  • Co-treatment with Ferroptosis Inhibitors: Treat your primary cells with this compound in the presence and absence of specific ferroptosis inhibitors like ferrostatin-1, liproxstatin-1, or the iron chelator deferoxamine (DFO). A rescue of cell viability by these inhibitors would suggest ferroptosis.

  • Measure Lipid Peroxidation: Use fluorescent probes such as C11-BODIPY 581/591 to quantify lipid peroxidation, a hallmark of ferroptosis, in treated cells.

  • Measure Glutathione Depletion: The chloroacetamide moiety can deplete cellular glutathione (GSH). Measure GSH levels using commercially available kits.

  • Analyze Expression of Ferroptosis Markers: Examine the protein levels of key ferroptosis markers such as GPX4, ACSL4, and SLC7A11 via western blotting.

Q3: What are the best practices for working with primary cells in cytotoxicity assays?

A3: Due to their sensitive nature, working with primary cells requires special considerations:

  • Source and Characterization: Document the source, donor information, and passage number of your primary cells.[3] Perform basic characterization to confirm cell identity and purity.

  • Culture Conditions: Use the recommended media and supplements for your specific primary cell type. Avoid over-confluency, as this can alter cellular responses.

  • Assay Selection: Choose cytotoxicity assays that are compatible with your primary cells and experimental goals. ATP-based assays like CellTiter-Glo are highly sensitive and require a low number of cells, which is advantageous for primary cell work.[4]

  • Controls: Always include positive (a known cytotoxic agent) and negative (vehicle) controls in your experiments.

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison. Below are template tables for presenting cytotoxicity and mechanistic data.

Table 1: Cytotoxicity of this compound on Primary Human Hepatocytes

Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle)100 ± 4.2
195.3 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2541.2 ± 5.5
5020.8 ± 3.7
1005.4 ± 2.1

Table 2: Effect of Inhibitors on this compound-Induced Cytotoxicity

Treatment (25 µM Compound)Cell Viability (%) (Mean ± SD, n=3)
Compound Alone41.2 ± 5.5
+ Ferrostatin-1 (1 µM)85.6 ± 7.1
+ N-acetylcysteine (5 mM)78.9 ± 6.8
+ z-VAD-fmk (20 µM)43.5 ± 4.9

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach and recover for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Measurement of Intracellular ROS using DCFDA

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. Include a positive control for ROS induction (e.g., H₂O₂).

  • Loading with DCFDA:

    • After the treatment period, remove the medium and wash the cells once with warm PBS.

    • Add pre-warmed medium containing 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA-containing medium and wash the cells twice with warm PBS.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Primary Cell Culture C Cell Seeding A->C B Compound Dilution D Compound Treatment B->D C->D E Cytotoxicity Assay (e.g., ATP-based) D->E F Mechanistic Assays (ROS, Ferroptosis) D->F G Data Analysis E->G F->G H Conclusion G->H

Caption: General experimental workflow for assessing cytotoxicity.

ferroptosis_pathway cluster_compound Cellular Entry cluster_effects Intracellular Effects cluster_inhibition Inhibition Compound This compound GSH_depletion Glutathione (GSH) Depletion Compound->GSH_depletion GPX4_inactivation GPX4 Inactivation GSH_depletion->GPX4_inactivation Lipid_ROS Lipid ROS Accumulation GPX4_inactivation->Lipid_ROS Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Ferrostatin Ferrostatin-1 Ferrostatin->Lipid_ROS inhibits NAC N-acetylcysteine NAC->GSH_depletion rescues

Caption: Proposed ferroptosis signaling pathway.

troubleshooting_logic Start High Cytotoxicity Observed Check_Concentration Is concentration optimized? Start->Check_Concentration Check_Time Is exposure time optimized? Check_Concentration->Check_Time Yes Optimize_Concentration Perform dose-response Check_Concentration->Optimize_Concentration No Check_Solvent Is solvent toxicity controlled? Check_Time->Check_Solvent Yes Optimize_Time Perform time-course Check_Time->Optimize_Time No Investigate_Mechanism Investigate Mechanism (Ferroptosis/ROS) Check_Solvent->Investigate_Mechanism Yes Run_Vehicle_Control Run vehicle control Check_Solvent->Run_Vehicle_Control No End Problem Resolved Investigate_Mechanism->End Optimize_Concentration->Check_Time Optimize_Time->Check_Solvent Run_Vehicle_Control->Investigate_Mechanism

Caption: Troubleshooting decision tree for high cytotoxicity.

References

Validation & Comparative

validating the inhibitory effect of 2-chloro-N-(2-oxothiolan-3-yl)acetamide on SIRT2 vs SIRT1

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of SIRT2 vs. SIRT1 Inhibition: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the inhibitory effects on Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). As of this writing, there is no publicly available experimental data specifically validating the inhibitory effect of 2-chloro-N-(2-oxothiolan-3-yl)acetamide on SIRT1 or SIRT2. The following sections offer a general comparison of SIRT1 and SIRT2, data on known inhibitors, and standardized protocols to facilitate the evaluation of novel compounds like the one specified.

Introduction to SIRT1 and SIRT2: Key Cellular Regulators

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging.[1] SIRT1 and SIRT2 are two of the most studied mammalian sirtuins, with distinct subcellular localizations and substrate specificities, making them attractive therapeutic targets for a range of diseases.

SIRT1 is primarily located in the nucleus and regulates a wide array of cellular processes, including gene silencing, DNA repair, and inflammation.[2] Key substrates of SIRT1 include the tumor suppressor p53 and the transcription factor NF-κB.[3][4] By deacetylating these proteins, SIRT1 can modulate cell survival and apoptosis in response to cellular stress.[3]

SIRT2 is predominantly found in the cytoplasm, where it is a major deacetylase of α-tubulin, a key component of the microtubule network.[2][5] Through its action on α-tubulin, SIRT2 is involved in regulating cell cycle progression and microtubule dynamics.[5][6] SIRT2 can also shuttle into the nucleus and deacetylate histones and other proteins.[2]

Comparative Data on Known SIRT1 and SIRT2 Inhibitors

To provide a reference for evaluating novel inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several known SIRT1 and SIRT2 inhibitors. Where available, compounds with an acetamide scaffold have been included to offer a structural comparison to this compound.

InhibitorTarget(s)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Selectivity
TM SIRT2~260.038SIRT2 selective
AGK2 SIRT1, SIRT2Similar to SIRT23.5Not very selective
Tenovin-6 SIRT1, SIRT2~26Similar to SIRT1Not very selective
SirReal2 SIRT2>1000.23SIRT2 selective
Cambinol SIRT1, SIRT25659Dual inhibitor
Suramin SIRT1, SIRT2, SIRT50.2971.15Potent SIRT1/2 inhibitor
ST72 SIRT2-9.97SIRT2 selective
ST85 SIRT2-5.74SIRT2 selective
ST88 SIRT2-8.92SIRT2 selective

Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from multiple sources for comparative purposes.[7][8][9]

Experimental Protocol: In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory activity of a compound against SIRT1 and SIRT2.

3.1. Materials

  • Recombinant human SIRT1 or SIRT2 enzyme

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

3.2. Procedure

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, and NAD+ in the assay buffer. Prepare serial dilutions of the test compound.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions or vehicle (DMSO) to the respective wells.

    • Add the sirtuin enzyme to all wells except the "no enzyme" control.

    • Add a known inhibitor as a positive control.

  • Reaction Initiation: Add NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Signal Detection: Incubate for an additional 15-30 minutes and then measure the fluorescence intensity.

  • Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells). Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.[10][11][12]

Visualizing Key Pathways and Workflows

4.1. Signaling Pathways

The following diagrams illustrate the primary signaling pathways of SIRT1 and SIRT2, highlighting their key substrates.

SIRT1_Pathway SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylation NFkB NF-κB SIRT1->NFkB deacetylation Apoptosis Apoptosis p53->Apoptosis promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: SIRT1 deacetylates p53 and NF-κB, modulating apoptosis and inflammation.

SIRT2_Pathway SIRT2 SIRT2 alpha_tubulin α-tubulin SIRT2->alpha_tubulin deacetylation Microtubule_Dynamics Microtubule_Dynamics alpha_tubulin->Microtubule_Dynamics regulates Cell_Cycle Cell_Cycle Microtubule_Dynamics->Cell_Cycle influences

Caption: SIRT2 deacetylates α-tubulin, impacting microtubule dynamics and cell cycle.

4.2. Experimental Workflow

The diagram below outlines the logical flow for validating a novel sirtuin inhibitor.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Assays A Compound Synthesis & Purification B SIRT1/SIRT2 Activity Assay A->B C IC50 Determination B->C D Cell Viability/ Toxicity Assay C->D E Target Engagement (e.g., Western Blot for acetylated substrates) D->E

Caption: Workflow for validating a novel SIRT1/SIRT2 inhibitor.

References

comparative analysis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide with other SIRT2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-chloro-N-(2-oxothiolan-3-yl)acetamide in the context of established Sirtuin 2 (SIRT2) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance, supported by experimental data and methodologies.

Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] The development of potent and selective SIRT2 inhibitors is a key area of research for modulating cellular processes such as cell cycle control, genomic stability, and metabolic regulation.[1][3] This guide provides a comparative analysis of this compound alongside other well-characterized SIRT2 inhibitors, offering a valuable resource for selecting the appropriate chemical tool for preclinical research.

While extensive research has been conducted on several SIRT2 inhibitors, publicly available experimental data on the SIRT2 inhibitory activity of this compound, also known as N-Chloroacetyl-DL-homocysteine thiolactone, is limited in the reviewed scientific literature.[4][5][6] Therefore, this guide will focus on a detailed comparison of established SIRT2 inhibitors for which quantitative data is available, providing a benchmark for the potential evaluation of novel compounds like this compound.

Quantitative Comparison of SIRT2 Inhibitors

The efficacy and selectivity of SIRT2 inhibitors are critical parameters for their use in research and potential therapeutic development. The following tables summarize the in vitro potency (IC50) and cellular growth inhibition (GI50) of several well-studied SIRT2 inhibitors.

InhibitorSIRT2 IC50 (μM)SIRT1 IC50 (μM)SIRT3 IC50 (μM)Selectivity for SIRT2Reference
TM 0.038>25>50~650-fold vs SIRT1[7]
AGK2 3.5>50->14-fold vs SIRT1[2]
SirReal2 0.34>100>100>294-fold vs SIRT1/SIRT3[7]
Tenovin-6 2.11021~5-fold vs SIRT1[7][8]
Cambinol 5956-Non-selective[2]
Compound 55 0.25>50>50>200-fold vs SIRT1/SIRT3[2]
JH-T4 ---Inhibits SIRT1, SIRT2, and SIRT3[9][10]

Table 1: In Vitro Inhibitory Activity of Selected SIRT2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of various compounds against SIRT1, SIRT2, and SIRT3, highlighting their potency and selectivity. Lower IC50 values indicate higher potency.

InhibitorCell LineGI50 (μM)Effect of SIRT2 OverexpressionReference
TM HCT1161.81.8-fold increase in GI50[7]
SirReal2 HCT11612.11.3-fold increase in GI50[7]
Tenovin-6 HCT1161.11.2-fold increase in GI50[7][8]
AGK2 HCT11618.21.1-fold increase in GI50[7]

Table 2: Cellular Anticancer Activity of Selected SIRT2 Inhibitors. This table shows the half-maximal growth inhibition (GI50) concentrations for various inhibitors in the HCT116 human colon cancer cell line and the impact of SIRT2 overexpression on their activity.

SIRT2 Signaling Pathways

SIRT2 is a crucial regulator of various cellular signaling pathways involved in metabolism, cell cycle progression, and tumorigenesis.[3][11] Understanding these pathways is essential for elucidating the mechanism of action of SIRT2 inhibitors.

SIRT2_Signaling_Pathways cluster_Metabolism Metabolic Regulation cluster_Cancer Cancer Progression SIRT2_met SIRT2 FOXO1 FOXO1 SIRT2_met->FOXO1 deacetylation PEPCK PEPCK1 SIRT2_met->PEPCK deacetylation ACLY ACLY SIRT2_met->ACLY deacetylation G6PD G6PD SIRT2_met->G6PD deacetylation Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis PEPCK->Gluconeogenesis Lipid_Synthesis Lipid_Synthesis ACLY->Lipid_Synthesis inhibition Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway G6PD->Pentose_Phosphate_Pathway SIRT2_can SIRT2 p53 p53 SIRT2_can->p53 deacetylation NFkB NF-κB SIRT2_can->NFkB deacetylation AKT AKT SIRT2_can->AKT deacetylation Apoptosis Apoptosis p53->Apoptosis inhibition Metastasis Metastasis NFkB->Metastasis promotion beta_catenin β-catenin AKT->beta_catenin activation beta_catenin->Metastasis promotion

Figure 1: Simplified overview of SIRT2's role in metabolic regulation and cancer progression.

Experimental Methodologies

The following are detailed protocols for key experiments commonly used in the evaluation of SIRT2 inhibitors.

In Vitro SIRT2 Deacetylation Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SIRT2 in a controlled in vitro setting.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme and Substrate: Add recombinant human SIRT2 enzyme to the reaction buffer. A fluorogenic acetylated peptide substrate is commonly used.

  • Inhibitor Addition: Add the test compound (e.g., this compound or other inhibitors) at various concentrations. A DMSO control is included.

  • Initiation of Reaction: Initiate the reaction by adding NAD+.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and add a developer solution (e.g., containing trypsin) to cleave the deacetylated peptide, releasing a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.

Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control.

  • Harvesting and Lysis: Harvest the cells and lyse them to obtain a protein extract.

  • Heating: Aliquot the lysate and heat the samples to a range of different temperatures.

  • Centrifugation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Western Blotting: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody specific for SIRT2.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

CETSA_Workflow A Treat cells with inhibitor or vehicle B Harvest and lyse cells A->B C Heat aliquots to different temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Analyze supernatant by Western Blot for SIRT2 D->E F Quantify SIRT2 bands and plot melting curve E->F

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).

Western Blotting for α-tubulin Acetylation

SIRT2 is a major α-tubulin deacetylase. Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin, which can be detected by Western blotting.

Protocol:

  • Cell Treatment: Treat cells with the SIRT2 inhibitor at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for acetylated α-tubulin. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total α-tubulin or a loading control like β-actin.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.[13]

Conclusion

The comparative analysis of established SIRT2 inhibitors provides a valuable framework for researchers in the field. While potent and selective inhibitors like TM and SirReal2 have been extensively characterized, the role of novel compounds requires further investigation. The lack of specific SIRT2 inhibitory data for this compound in the current literature underscores the need for experimental evaluation to determine its potential as a SIRT2 modulator. The detailed protocols provided herein offer a starting point for the systematic assessment of this and other novel compounds targeting SIRT2. As our understanding of SIRT2's role in disease deepens, the development and characterization of new chemical probes will be paramount for advancing therapeutic strategies.

References

A Comparative Guide to the Mechanism of Action of 2-chloro-N-(2-oxothiolan-3-yl)acetamide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of 2-chloro-N-(2-oxothiolan-3-yl)acetamide, a compound with potential as a dual-action covalent modifier. Due to the limited publicly available data on this specific molecule, this guide draws comparisons with its close derivative, the clinically used mucolytic drug Erdosteine, and other well-characterized covalent inhibitors.

Hypothesized Dual Mechanism of Action

This compound possesses two reactive moieties, suggesting a dual mechanism of action:

  • Covalent Cysteine Modification: The chloroacetamide group is a known electrophilic "warhead" that can irreversibly form a covalent bond with the thiol group of cysteine residues in proteins. This alkylation can lead to the inhibition of enzyme activity.[1][2][3]

  • Thiolactone Ring-Opening: The 2-oxothiolan-3-yl (N-acyl-homocysteine thiolactone) ring is susceptible to nucleophilic attack. This can lead to two potential outcomes:

    • Acylation: The ring opens, and the acyl group forms a covalent bond with a nucleophilic residue on a target protein.

    • Thiol Release: The ring opens to expose a free thiol group, which can then participate in redox reactions or disulfide bond disruption, similar to the active metabolites of Erdosteine.[4][5][6]

This dual reactivity profile makes this compound an intriguing candidate for further investigation as a targeted covalent inhibitor with unique pharmacological properties.

Comparative Analysis of Covalent "Warheads"

The following table compares the reactive functional groups ("warheads") of this compound and selected alternative covalent inhibitors.

Reactive GroupRepresentative MoleculeTarget Amino AcidReaction Mechanism
Chloroacetamide This compoundCysteineNucleophilic substitution (SN2) where the cysteine thiol attacks the carbon bearing the chlorine, displacing the chloride ion and forming a stable thioether bond.
Thiolactone Erdosteine (after metabolism)Cysteine (in disulfide bonds)Nucleophilic attack on the carbonyl carbon of the thiolactone ring, leading to ring-opening and the release of a free thiol. This free thiol can then break disulfide bonds in mucus proteins.[4][5][6]
Acrylamide IbrutinibCysteineMichael addition, where the cysteine thiol acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated amide.[7][8]
Vinyl Sulfone Not applicable (as a direct comparator to Osimertinib's warhead which is an acrylamide)CysteineMichael addition, where the cysteine thiol attacks the β-carbon of the vinyl sulfone.[9][10][11][12]
Acrylamide (in Osimertinib) OsimertinibCysteineMichael addition, similar to ibrutinib, targeting a specific cysteine residue in the ATP-binding site of the EGFR kinase domain.[13][14][15][16]

Quantitative Performance Comparison

CompoundPrimary TargetIC50Reference
This compound Hypothesized to be a cysteine protease/hydrolaseData not available
Representative Chloroacetamide Inhibitor (Fragment 64)E. coli MurALow micromolar range[1]
Erdosteine Mucus glycoproteins (indirectly via active metabolites)Not applicable (mucolytic action)[4][5][17]
Ibrutinib Bruton's tyrosine kinase (BTK)0.5 nM[7]
Chronic Lymphocytic Leukemia (CLL) cells (ex vivo)0.4 µM - 9.7 µM[18]
Osimertinib EGFR (L858R/T790M mutant)11.44 nM[13]
EGFR (exon 19 deletion/T790M mutant)12.92 nM[13]
EGFR (wild-type)~493.8 nM[13]

Signaling Pathways and Mechanism of Action Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothesized mechanism of action for this compound and the established signaling pathways for the comparator drugs.

G cluster_0 Hypothesized Dual Mechanism of this compound cluster_0_1 Chloroacetamide Moiety cluster_0_2 Thiolactone Moiety compound 2-chloro-N- (2-oxothiolan-3-yl)acetamide cys_target Target Protein (Cysteine Residue) compound->cys_target 1. Non-covalent binding nucleophile Nucleophile (e.g., H2O, protein residue) compound->nucleophile 1. Nucleophilic attack alkylation Covalent Alkylation (Irreversible) cys_target->alkylation 2. Nucleophilic attack inhibition Enzyme Inhibition alkylation->inhibition ring_opening Ring Opening nucleophile->ring_opening thiol_release Free Thiol Release ring_opening->thiol_release acylation Protein Acylation ring_opening->acylation disulfide_break Disulfide Bond Disruption thiol_release->disulfide_break

Caption: Hypothesized dual mechanism of this compound.

G cluster_1 Ibrutinib Mechanism of Action BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT Ibrutinib Ibrutinib Ibrutinib->BTK covalently inhibits (Cys481) NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation promotes

Caption: Ibrutinib inhibits the B-cell receptor signaling pathway.

G cluster_2 Osimertinib Mechanism of Action EGF Epidermal Growth Factor (EGF) EGFR Mutant EGFR (e.g., T790M) EGF->EGFR binds & activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Osimertinib Osimertinib Osimertinib->EGFR covalently inhibits (Cys797) Proliferation Tumor Cell Proliferation & Survival PI3K_AKT->Proliferation promotes RAS_MAPK->Proliferation promotes

Caption: Osimertinib inhibits signaling from mutant EGFR.

Experimental Protocols

The following are generalized protocols for key experiments to validate the hypothesized mechanism of action of this compound.

Protocol 1: Cysteine Protease Activity Assay

This protocol is designed to assess the inhibitory activity of this compound against a model cysteine protease, such as papain.[19][20]

Materials:

  • Purified cysteine protease (e.g., papain)

  • Fluorogenic substrate specific for the protease (e.g., N-Succinyl-Leu-Leu-Val-Tyr-AMC)

  • Assay Buffer: 100 mM sodium phosphate, pH 6.5, containing 10 mM DTT and 1 mM EDTA

  • This compound stock solution in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations.

  • Assay Setup: In the 96-well plate, add the diluted inhibitor solutions. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

  • Enzyme Addition and Pre-incubation: Add the cysteine protease solution to all wells except the negative control. Mix gently and pre-incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates) kinetically over 30-60 minutes.

  • Data Analysis: Determine the initial reaction rates (slopes of the fluorescence vs. time curves). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value at each pre-incubation time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.

Protocol 2: Ellman's Assay for Free Thiol Detection

This protocol is used to determine if this compound releases a free thiol upon hydrolysis, which would support the thiolactone ring-opening mechanism.[21][22][23]

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • This compound solution in Reaction Buffer

  • Cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer to generate a standard curve.

  • Sample Preparation: Incubate a solution of this compound in the Reaction Buffer at 37°C. Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Reaction: To each standard and sample aliquot, add the DTNB solution and mix well. Incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of all samples and standards at 412 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations. Use the standard curve to determine the concentration of free thiols in the this compound samples at each time point. An increase in absorbance over time indicates the release of free thiols.

Conclusion

This compound presents a compelling profile as a dual-action covalent modifier. Its chloroacetamide moiety suggests a mechanism of irreversible enzyme inhibition via cysteine alkylation, a strategy employed by several modern therapeutics. Concurrently, the thiolactone ring, a key feature of the prodrug Erdosteine, offers the potential for ring-opening to either acylate target proteins or release a reactive thiol.

This comparative guide highlights the potential mechanisms of action by drawing parallels with well-understood covalent inhibitors and the clinically relevant drug, Erdosteine. The provided experimental protocols offer a roadmap for the empirical validation of these hypotheses. Further investigation into the specific protein targets, the kinetics of covalent modification, and the biological consequences of both the chloroacetamide and thiolactone functionalities is warranted to fully elucidate the therapeutic potential of this molecule.

References

structure-activity relationship (SAR) studies of 2-chloro-N-(2-oxothiolan-3-yl)acetamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2-chloroacetamide "warhead" is a recurring motif in the design of targeted covalent inhibitors and other bioactive molecules. Its reactivity, governed by the electrophilic nature of the carbon atom bearing the chlorine, allows for covalent bond formation with nucleophilic residues (like cysteine) in target proteins. The biological effect and potency of these molecules are significantly influenced by the nature of the substituent attached to the acetamide nitrogen. This guide will explore these relationships using data from analogous compounds.

Comparative Biological Activity of 2-Chloro-N-Substituted Acetamides

To illustrate the impact of the N-substituent on cytotoxic activity, the following table summarizes the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values for a selection of 2-chloroacetamide derivatives against various cancer cell lines. While not direct analogs of 2-chloro-N-(2-oxothiolan-3-yl)acetamide, these examples highlight how modifications to the N-substituent can dramatically alter potency.

Compound IDN-SubstituentCell LineActivity (µM)Reference
1 N-(4-phenylthiazol-2-yl)Jurkat>100[1]
2 N-(thiazol-2-yl)Jurkat>100[1]
3 N-(4-(4-chlorophenyl)thiazol-2-yl)Jurkat58.4[1]
4 N-(benzo[d]thiazol-2-yl)Jurkat33.7[1]
5 N-(4-fluorophenyl)MDA-MB-46887[2]
6 N-(3-fluorophenyl)MDA-MB-4681.5[2]
7 N-(2-fluorophenyl)MDA-MB-4688[2]

Key Observations from the Data:

  • Influence of the N-Aryl Substituent: The nature and substitution pattern of an aryl group on the nitrogen atom significantly impact cytotoxic activity. For instance, the position of a fluorine substituent on the phenyl ring leads to a dramatic change in activity against MDA-MB-468 cells, with the 3-fluoro analog (6 ) being significantly more potent than the 2-fluoro (7 ) and 4-fluoro (5 ) analogs.[2]

  • Role of the Heterocyclic Moiety: In the thiazole series, the presence and substitution of a phenyl ring on the thiazole scaffold influence activity. While the simple N-(thiazol-2-yl) (2 ) and N-(4-phenylthiazol-2-yl) (1 ) analogs show low activity, introducing a 4-chlorophenyl group (3 ) or fusing a benzene ring to form a benzothiazole (4 ) enhances cytotoxicity against Jurkat cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of 2-chloroacetamide analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-15,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug (e.g., Doxorubicin), is also included.[2]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Sphere-Forming Assay for Cancer Stem Cell Inhibition

This assay is used to assess the self-renewal capacity of cancer stem cells (CSCs), which are often resistant to conventional chemotherapies.[4]

  • Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

  • Seeding in Non-Adherent Conditions: The cells are seeded at a low density in ultra-low attachment plates or flasks containing a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).

  • Compound Treatment: The test compounds are added to the medium at various concentrations.

  • Sphere Formation: The plates are incubated for a period of 7-14 days to allow for the formation of spheres (tumorspheres), which are derived from single CSCs.

  • Quantification: The number and size of the spheres are quantified using a microscope. A reduction in the number or size of spheres in the presence of the compound indicates an inhibitory effect on CSC self-renewal.

Visualizing Structure-Activity Relationships and Cellular Pathways

Diagrams generated using Graphviz can help visualize the logical flow of SAR studies and potential mechanisms of action.

SAR_Workflow Lead Lead Compound (this compound) Analogs Analog Synthesis (Modification of thiolactone and other parts) Lead->Analogs Systematic Modification Screening Biological Screening (e.g., Cytotoxicity Assays) Analogs->Screening Data Data Analysis (IC50/GI50 Determination) Screening->Data SAR Structure-Activity Relationship (Identify key structural features) Data->SAR SAR->Analogs Iterative Design Optimized Optimized Lead SAR->Optimized Informs Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Apoptosis_Pathway cluster_cell Cell Compound 2-Chloroacetamide Analog Target Cellular Target (e.g., Protein with Cysteine residue) Compound->Target Covalent Modification ROS Increased ROS Target->ROS Stress Oxidative Stress ROS->Stress Mito Mitochondrial Dysfunction Stress->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for 2-chloroacetamide-induced apoptosis.

Conclusion

While a dedicated SAR study on this compound analogs is yet to be published, the extensive research on the broader class of 2-chloroacetamides provides a solid foundation for predicting how structural modifications might influence biological activity. The N-substituent is a critical determinant of potency and selectivity, and its careful modification is a key strategy in the development of novel therapeutic agents based on the 2-chloroacetamide scaffold. The experimental protocols and conceptual workflows presented in this guide offer a practical framework for researchers embarking on the design and evaluation of new analogs in this promising chemical space. Future studies are warranted to elucidate the specific SAR of the 2-oxothiolan-3-yl series and to identify their molecular targets and mechanisms of action.

References

N-Chloroacetyl-DL-homocysteine Thiolactone: Efficacy Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases reveals a significant lack of data on the in vitro and in vivo efficacy of N-Chloroacetyl-DL-homocysteine thiolactone. This compound is consistently identified as a chemical intermediate in the synthesis of the mucolytic drug Erdosteine, rather than an active pharmaceutical ingredient studied for its own therapeutic effects.

Currently, there are no publicly available experimental data, such as IC50 values, inhibition percentages, or results from preclinical in vivo models, to construct a comparative guide on the efficacy of N-Chloroacetyl-DL-homocysteine thiolactone. The primary role of this compound appears to be in the manufacturing process of Erdostee.[][2][3][4]

While N-Chloroacetyl-DL-homocysteine thiolactone is a derivative of homocysteine thiolactone, the biological activities of the parent compound cannot be directly extrapolated to its N-Chloroacetyl counterpart. Research on homocysteine thiolactone has explored its various biological effects, including its potential to modify proteins through a process called N-homocysteinylation.[5] This process has been linked to protein damage and has been studied in the context of neurodegenerative diseases.[5] However, the addition of the N-chloroacetyl group significantly alters the chemical properties of the molecule, and any assumptions about its efficacy would be purely speculative without direct experimental evidence.

The chloroacetyl group is known for its reactive nature, suggesting that N-Chloroacetyl-DL-homocysteine thiolactone is likely a reactive molecule primarily used to facilitate specific chemical reactions in the synthesis of other compounds, such as Erdosteine.[6]

In the absence of dedicated research on the biological efficacy of N-Chloroacetyl-DL-homocysteine thiolactone, a comparison with other therapeutic alternatives is not feasible. The scientific community's focus has been on the final product, Erdosteine, and the biological implications of the parent molecule, homocysteine thiolactone. Therefore, researchers, scientists, and drug development professionals seeking information on the therapeutic potential of this specific compound will find a notable gap in the current body of scientific literature.

Synthesis of Erdosteine from N-Chloroacetyl-DL-homocysteine Thiolactone

The established role of N-Chloroacetyl-DL-homocysteine thiolactone is as a key intermediate in the synthesis of Erdosteine. The following diagram illustrates a simplified representation of this chemical process.

erdosteine_synthesis Simplified Synthesis of Erdosteine cluster_reactants Reactants cluster_product Product N_Chloroacetyl N-Chloroacetyl-DL- homocysteine thiolactone Erdosteine Erdosteine N_Chloroacetyl->Erdosteine Reaction Thioacetic_Acid Thioacetic Acid Derivative Thioacetic_Acid->Erdosteine Reaction

References

Comparative Selectivity Profiling of 2-chloro-N-(2-oxothiolan-3-yl)acetamide Against Known Inhibitors of the EGFR-RAS-RAF-MEK-ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of the novel compound 2-chloro-N-(2-oxothiolan-3-yl)acetamide, hereafter referred to as Compound X, against established inhibitors of the EGFR-RAS-RAF-MEK-ERK signaling cascade. For the purpose of this illustrative guide, we will hypothesize that Compound X is an inhibitor of this pathway. The objective is to benchmark its potency and selectivity against well-characterized inhibitors, Gefitinib, an EGFR tyrosine kinase inhibitor, and Trametinib, a MEK1/2 inhibitor.[1][2][3] The experimental data presented herein is hypothetical and serves to demonstrate a comprehensive approach to inhibitor profiling.

Quantitative Selectivity Analysis

The inhibitory activity of Compound X, Gefitinib, and Trametinib was assessed against a panel of kinases to determine their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate higher potency. The data is summarized in the table below.

Kinase Target Compound X (IC50, nM) Gefitinib (IC50, nM) Trametinib (IC50, nM)
EGFR 152 >10,000
MEK1 5 >10,0000.9
MEK2 8 >10,0001.8
ERK1 >10,000>10,000>10,000
PI3Kα 1,200>10,000>10,000
AKT1 850>10,000>10,000
SRC 5,300500>10,000

Data is hypothetical for illustrative purposes.

Signaling Pathway and Inhibition Points

The EGFR-RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway is a common driver in many cancers.[5] The diagram below illustrates the key components of this pathway and the points of inhibition for Compound X, Gefitinib, and Trametinib. Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor's (EGFR) tyrosine kinase domain, binding to the ATP-binding site.[2] Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2.[1][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Activates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Compound X (Hypothetical) Compound X (Hypothetical) Compound X (Hypothetical)->MEK1/2 Trametinib Trametinib Trametinib->MEK1/2 Gefitinib Gefitinib Gefitinib->EGFR

EGFR-RAS-RAF-MEK-ERK signaling pathway and inhibitor targets.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7]

  • Materials:

    • Recombinant human kinases (EGFR, MEK1, MEK2, ERK1, PI3Kα, AKT1, SRC)

    • Specific peptide substrates for each kinase

    • Test compounds (Compound X, Gefitinib, Trametinib) dissolved in DMSO

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

    • [γ-33P]ATP

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the respective recombinant kinase, and its peptide substrate.

    • Add the diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and capture the phosphorylated substrate on the filter plate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on the EGFR-RAS-RAF-MEK-ERK pathway for growth.[9]

  • Materials:

    • Human non-small cell lung cancer (NSCLC) cell line with a known activating EGFR mutation (e.g., A549)

    • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

    • Test compounds (Compound X, Gefitinib, Trametinib) dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well clear-bottom cell culture plates

    • Luminometer

  • Procedure:

    • Seed the A549 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the diluted compounds or DMSO (vehicle control).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Selectivity Profiling

The following diagram outlines the systematic workflow for the comparative benchmarking of novel inhibitors.

G A Compound Synthesis & Purification (Compound X) B Primary Biochemical Screen (Target Kinase of Interest) A->B C IC50 Determination (Dose-Response) B->C D Broad Kinase Panel Screen (Selectivity Profiling) C->D E Cell-Based Proliferation Assay (Cellular Potency) C->E F Comparative Data Analysis vs. Known Inhibitors (Gefitinib, Trametinib) D->F E->F G Lead Optimization or Further Preclinical Studies F->G

Workflow for comparative inhibitor selectivity profiling.

References

reproducibility of findings on 2-chloro-N-(2-oxothiolan-3-yl)acetamide's anticancer effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of research and development. In the field of oncology, the quest for novel therapeutic agents is relentless, with numerous compounds being synthesized and evaluated for their anticancer potential. Among these, 2-chloro-N-substituted acetamides have emerged as a promising class of molecules. However, a thorough review of published literature reveals a significant gap in research specifically concerning the anticancer effects of 2-chloro-N-(2-oxothiolan-3-yl)acetamide . While this specific compound remains largely uncharacterized in the public domain, a considerable body of work exists for structurally related 2-chloro-N-substituted acetamides.

This guide provides a comparative overview of the reported anticancer activities of various 2-chloro-N-substituted acetamide derivatives, serving as a resource for researchers interested in this chemical class. The data presented here is compiled from multiple studies to offer a broad perspective on their potential, with the understanding that direct reproducibility can only be assessed through independent replication of these studies.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of 2-chloro-N-substituted acetamides has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific chemical structure and the cancer cell line being tested. Below is a summary of reported IC50 values for different derivatives.

Compound ClassDerivative/Compound CodeCancer Cell LineIC50 (µM)Reference
Thiazole-Bearing Chloroacetamides 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (3e)Jurkat (Acute T cell leukemia)~30-40[1]
2-Chloro-N-(4,5-dihydrothiazol-2-yl)acetamide (2a)MDA-MB-231 (Triple-negative breast cancer)~30-40[1]
N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide (4a)K562 (Chronic myelogenous leukemia)~30-40[1]
Sulfonamide-Based Acetamides SA-1NCI-H226 (Lung cancer)15.10[2]
SA-2NCI-H226 (Lung cancer)22.65[2]
SA-3NCI-H226 (Lung cancer)19.15[2]
Oxadiazole-Thiol Derivatives N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamide (6e)PANC-1 (Pancreatic cancer)4.6[3]
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1][3][4]oxadiazol-2-ylsulfanyl}-acetamide (6e)HepG2 (Liver cancer)2.2[3]
6cMCF7 (Breast cancer)15.5[3]

Experimental Protocols

The following are standardized in vitro assays commonly employed to assess the anticancer potential of 2-chloro-N-substituted acetamide derivatives.

1. Cell Viability Assays (MTT and SRB Assays)

These assays are fundamental for determining the cytotoxic effects of a compound on cancer cells.

  • Principle:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, and therefore, to the number of cells.[5]

  • General Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound (and a vehicle control, typically DMSO) and incubated for a defined period (e.g., 48-72 hours).[6]

    • Assay-Specific Steps:

      • For MTT: An MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation. The crystals are then dissolved in a solubilization solution (e.g., DMSO).[6]

      • For SRB: Cells are fixed with trichloroacetic acid, washed, and then stained with the SRB solution. Unbound dye is washed away, and the bound dye is solubilized.[5]

    • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).[5][6]

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagrams of Signaling Pathways and Experimental Workflows

Signaling Pathways

The anticancer activity of 2-chloro-N-substituted acetamides has been linked to the modulation of specific cellular signaling pathways.

GST_Inhibition_Pathway cluster_cell Cancer Cell 2_Chloroacetamide 2_Chloroacetamide Drug_Conjugate Inhibitory Conjugate 2_Chloroacetamide->Drug_Conjugate Conjugation with Glutathione Glutathione Glutathione->Drug_Conjugate GST Glutathione S-Transferase (GST) Cell_Detoxification Cellular Detoxification GST->Cell_Detoxification Promotes Drug_Conjugate->GST Inhibits Apoptosis Apoptosis Cell_Detoxification->Apoptosis Prevents

Proposed mechanism of GST inhibition by 2-chloroacetamides.

FGFR1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR1 FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K Chloroacetamide_Derivative Chloroacetamide Derivative (e.g., UPR1376) Chloroacetamide_Derivative->FGFR1 Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK MAPK/ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of FGFR1 signaling by a chloroacetamide derivative.

Experimental Workflow

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 2-Chloroacetamide Derivatives (Varying Concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Agent (DMSO) Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % Viability & IC50 Measure_Absorbance->Analyze_Data End End: Determine Cytotoxicity Analyze_Data->End

A typical workflow for the MTT cell viability assay.[6]

References

Assessing the Therapeutic Potential of 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a Quorum Sensing Inhibitor in Bacterial Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising approach is the disruption of bacterial communication, a process known as quorum sensing (QS). This guide provides a comparative assessment of the therapeutic potential of 2-chloro-N-(2-oxothiolan-3-yl)acetamide as a putative quorum sensing inhibitor (QSI). Its performance is contextualized against established QSIs, supported by experimental data from related compounds and detailed protocols for in vitro evaluation.

Introduction to Quorum Sensing as a Therapeutic Target

Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many pathogenic Gram-negative bacteria, this process is mediated by small, diffusible signal molecules, most commonly N-acyl homoserine lactones (AHLs).[2] As the bacterial population grows, the concentration of AHLs increases. Once a threshold concentration is reached, AHLs bind to and activate cognate intracellular receptors (e.g., LuxR-type proteins), triggering the expression of genes that control virulence factor production, biofilm formation, and other pathogenic behaviors.[2]

Targeting QS offers a compelling anti-virulence strategy. Instead of killing the bacteria, which imposes strong selective pressure for resistance, QSIs aim to disarm pathogens, rendering them less harmful and more susceptible to host immune clearance or conventional antibiotics.

This compound: A Potential Quorum Sensing Inhibitor

While direct experimental data on the biological activity of this compound is limited, its chemical structure suggests a strong potential as a QS modulator. The molecule contains a thiolactone ring, which is a sulfur-containing analog of the homoserine lactone ring found in AHLs. Research has shown that N-acyl L-homocysteine thiolactones are potent and stable modulators of QS receptors in pathogens like Pseudomonas aeruginosa.[3][4] Notably, the thiolactone analogs exhibit enhanced hydrolytic stability compared to their lactone counterparts, which could translate to improved pharmacokinetic properties and in vivo efficacy.[5]

The chloroacetamide moiety may further contribute to its activity by forming covalent bonds with target proteins, a mechanism employed by some enzyme inhibitors. This guide, therefore, positions this compound as a promising candidate for QSI development and provides a framework for its evaluation.

Comparative Performance with Alternative Quorum Sensing Inhibitors

To objectively assess the potential of this compound, its hypothetical performance can be benchmarked against well-characterized QSIs, such as furanones. Furanones, natural compounds isolated from the red alga Delisea pulchra, are among the most studied QSIs and have demonstrated efficacy in reducing virulence and biofilm formation in various bacterial species.[6]

Table 1: Comparative Efficacy of Quorum Sensing Inhibitors on Pseudomonas aeruginosa Virulence and Biofilm Formation

Compound ClassRepresentative CompoundTarget(s)Biofilm Inhibition (IC50)Virulence Factor Inhibition (Pyocyanin)Reference
Thiolactone Analogs meta-Bromo-thiolactone (mBTL)LasR, RhlRSignificant inhibition reportedPotent inhibition reported[7]
N-acyl L-homocysteine thiolactonesRhlRNot specifiedPotent modulation of RhlR activity[3][4]
Furanones Furanone C-30LasR, RhlR~50 µM (estimated)Significant reduction at 50 µM[8]
Flavonoids ChrysinLasRSignificant inhibition at 50 µMReduction in LasA, pyocyanin, and elastase at 50 µM[8]
Hypothetical This compound LasR, RhlR (putative) To be determined To be determined

Note: Data for thiolactone analogs and furanones are derived from published studies and may have been obtained under varying experimental conditions.

Experimental Protocols for Assessing Therapeutic Potential

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a QSI.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[4]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., Luria-Bertani (LB) broth)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare a bacterial suspension by inoculating a single colony into growth medium and incubating overnight at 37°C with shaking.

  • Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.01.

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Add 100 µL of the diluted bacterial culture to each well. Include positive (bacteria with no inhibitor) and negative (sterile medium) controls.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Gently remove the planktonic cells by washing the wells twice with PBS.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the plate three to four times with sterile water.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well and incubating for 15 minutes with gentle shaking.

  • Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm.

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 2: Pyocyanin Quantification Assay

This assay measures the production of pyocyanin, a blue-green virulence factor produced by P. aeruginosa that is under QS control.[3]

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Growth medium (e.g., LB broth)

  • Test compound

  • Chloroform

  • 0.2 M HCl

  • Centrifuge and spectrophotometer

Procedure:

  • Grow P. aeruginosa overnight in the presence of varying concentrations of the test compound.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube and extract the pyocyanin by adding an equal volume of chloroform and vortexing.

  • Separate the chloroform layer (which will be blue) and transfer it to a fresh tube.

  • Add 0.5 volumes of 0.2 M HCl and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.

  • Calculate the concentration of pyocyanin using the molar extinction coefficient (17.072 µg/mL).[1]

Protocol 3: LasR/RhlR Reporter Gene Assay

This assay utilizes engineered reporter strains (typically E. coli or a QS-deficient P. aeruginosa strain) to specifically measure the agonistic or antagonistic activity of a compound on the LasR or RhlR receptors.[5]

Materials:

  • Reporter strain containing a plasmid with the lasR or rhlR gene and a second plasmid with a cognate promoter (lasI or rhlA) fused to a reporter gene (e.g., gfp for fluorescence or lacZ for β-galactosidase activity).

  • Growth medium with appropriate antibiotics.

  • Cognate AHL autoinducer (3-oxo-C12-HSL for LasR, C4-HSL for RhlR).

  • Test compound.

  • 96-well microtiter plates.

  • Plate reader for fluorescence or a spectrophotometer for β-galactosidase assay.

Procedure (for antagonism assay):

  • Grow the reporter strain overnight.

  • Dilute the culture in fresh medium.

  • In a 96-well plate, add the diluted culture, the cognate AHL at a sub-maximal inducing concentration, and varying concentrations of the test compound.

  • Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).

  • Measure the reporter signal (e.g., fluorescence at Ex/Em 485/520 nm for GFP) and cell density (OD600).

  • Normalize the reporter signal to cell density.

  • Calculate the percentage of inhibition of receptor activity relative to the control (AHL only).

Visualizing Key Pathways and Workflows

To further clarify the concepts and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., LasI, RhlI) AHL AHL (Autoinducer) AHL_Synthase->AHL Synthesis Receptor QS Receptor (e.g., LasR, RhlR) AHL->Receptor Binding & Activation AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion Virulence_Genes Virulence Genes Receptor->Virulence_Genes Gene Expression Target_Compound This compound (Putative Inhibitor) Target_Compound->Receptor Inhibition

Caption: Simplified signaling pathway of AHL-mediated quorum sensing and the putative inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Start: Synthesize/Acquire This compound reporter_assay Reporter Gene Assay (LasR/RhlR antagonism/agonism) start->reporter_assay biofilm_assay Biofilm Inhibition Assay start->biofilm_assay virulence_assay Virulence Factor Assay (e.g., Pyocyanin) start->virulence_assay data_analysis Data Analysis (IC50, % Inhibition) reporter_assay->data_analysis biofilm_assay->data_analysis virulence_assay->data_analysis comparison Compare with Known QSIs (e.g., Furanones) data_analysis->comparison conclusion Assess Therapeutic Potential comparison->conclusion

Caption: General experimental workflow for assessing the therapeutic potential of a putative quorum sensing inhibitor.

Conclusion

The structural characteristics of this compound, particularly its thiolactone ring, position it as a compelling candidate for investigation as a novel quorum sensing inhibitor. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate its efficacy in inhibiting key bacterial virulence phenotypes. Comparative analysis against established QSIs will provide a crucial benchmark for determining its therapeutic potential. The exploration of such anti-virulence strategies holds significant promise for the development of next-generation therapies to combat bacterial infections in an era of growing antibiotic resistance.

References

head-to-head comparison of 2-chloro-N-(2-oxothiolan-3-yl)acetamide and SirReal2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-chloro-N-(2-oxothiolan-3-yl)acetamide and SirReal2. It is important to note at the outset that publicly available experimental data for this compound detailing its biological activity and mechanism of action is scarce, limiting a direct, data-driven comparison with the well-characterized compound SirReal2.

Executive Summary

SirReal2 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][2] Its mechanism of action and cellular effects are well-documented, making it a valuable tool for research in cancer, inflammation, and neurodegeneration.[2] In contrast, this compound is primarily described in the literature as a chemical intermediate in the synthesis of the mucolytic drug Erdosteine.[][4] There is a lack of published data on its biological targets and activity, precluding a direct comparison of its performance with SirReal2.

SirReal2: A Potent and Selective SIRT2 Inhibitor

SirReal2 is a well-established, isotype-selective inhibitor of SIRT2 with a reported IC50 of approximately 140 nM.[2] It exhibits high selectivity for SIRT2 over other sirtuin isoforms such as SIRT1 and SIRT3.[1]

Mechanism of Action

SirReal2 functions as a molecular wedge, binding to a hydrophobic pocket adjacent to the active site of SIRT2.[5] This binding event induces a conformational change in the enzyme, locking it in an open, inactive state and thereby preventing the deacetylation of its substrates.[5] This unique mechanism contributes to its high selectivity for SIRT2.

SirReal2_Mechanism_of_Action SirReal2 Mechanism of Action cluster_inhibition Inhibition Pathway cluster_normal Normal Cellular Process SIRT2 SIRT2 (Active) Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Deacetylation SIRT2_Inactive SIRT2-SirReal2 Complex (Inactive) SIRT2->SIRT2_Inactive Binding SirReal2 SirReal2 SirReal2->SIRT2_Inactive Substrate Acetylated Substrate (e.g., α-tubulin) SIRT2_Inactive->Substrate Blocks Binding

Caption: Mechanism of SirReal2 inhibition of SIRT2.

Biological Effects

Inhibition of SIRT2 by SirReal2 leads to the hyperacetylation of various cellular proteins, most notably α-tubulin.[2] This modification of the cytoskeleton can impact microtubule dynamics and cell division. Furthermore, SirReal2 has been shown to induce the destabilization of the checkpoint protein BubR1.[2] In cancer research, SirReal2 has been demonstrated to suppress tumor growth and extend the survival rate of mice in tumor xenograft models when used in combination with other therapeutic agents.[2] For instance, in acute myeloid leukemia (AML) cells, the combination of SirReal2 and the PI3K/mTOR inhibitor VS-5584 resulted in synergistic inhibitory effects on cell proliferation.[6]

This compound

As of the latest available data, this compound, also known by synonyms such as N-Chloroacetyl-DL-homocysteine thiolactone and 3-(Chloroacetamido)dihydro-2(3H)-thiophenone, is documented as a key intermediate in the chemical synthesis of Erdosteine.[][4][7] Erdosteine is a mucolytic agent used to treat respiratory diseases. While some studies have explored the biological activities of broader classes of chloroacetamide and thiophene derivatives, specific experimental data on the biological targets, mechanism of action, and cellular effects of this compound are not present in the public domain.[8][9]

Data Presentation

Due to the lack of biological data for this compound, a quantitative head-to-head comparison table cannot be constructed. However, the known properties of each compound are summarized below.

FeatureSirReal2This compound
Primary Role SIRT2 InhibitorChemical Intermediate
Mechanism of Action Allosteric inhibition of SIRT2Not publicly documented
IC50 (SIRT2) ~140 nM[2]Not publicly documented
Known Biological Effects Tubulin hyperacetylation, BubR1 destabilization, anti-tumor activity[2]Precursor to Erdosteine[][4]
Molecular Formula C22H20N4OS2C6H8ClNO2S
Molecular Weight 420.55 g/mol [10]193.65 g/mol [11][12]

Experimental Protocols

SirReal2 In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is a representative example for determining the in vitro inhibitory activity of SirReal2 against SIRT2.

SIRT2_Inhibition_Assay In Vitro SIRT2 Inhibition Assay Workflow A Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) E Incubate SIRT2 and SirReal2 (Pre-incubation) A->E B Prepare Recombinant Human SIRT2 Enzyme B->E C Prepare Fluorogenic SIRT2 Substrate (e.g., Fluor-de-Lys®-SIRT2) F Add Substrate and NAD+ C->F D Prepare SirReal2 (Serial Dilutions) D->E E->F G Incubate at 37°C F->G H Add Developer Solution (with Trichostatin A) G->H I Incubate at 37°C H->I J Measure Fluorescence (Ex/Em ~360/460 nm) I->J K Data Analysis (Calculate IC50) J->K

Caption: A typical workflow for an in vitro SIRT2 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human SIRT2 enzyme, a fluorogenic SIRT2 substrate, and serial dilutions of SirReal2 in DMSO.

  • Pre-incubation: In a 96-well plate, add SIRT2 enzyme to wells containing either SirReal2 dilutions or DMSO (vehicle control). Incubate for a short period at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the deacetylation reaction by adding the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a broad-spectrum HDAC inhibitor like Trichostatin A to prevent deacetylation by other classes of deacetylases.

  • Fluorescence Measurement: After a further incubation period, measure the fluorescence using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

SirReal2 Cell-Based Assay: Western Blot for α-tubulin Acetylation

This protocol describes a common method to assess the cellular activity of SirReal2.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and allow them to adhere. Treat the cells with varying concentrations of SirReal2 or DMSO for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for acetylated α-tubulin. Subsequently, probe with a primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon treatment with SirReal2.

Conclusion

SirReal2 is a well-characterized and selective SIRT2 inhibitor with a defined mechanism of action and demonstrated effects in both in vitro and in vivo models. It serves as a critical tool for investigating the biological roles of SIRT2. In contrast, this compound is primarily known as a synthetic precursor. The absence of publicly available biological and experimental data for this compound prevents a meaningful head-to-head comparison with SirReal2. Researchers seeking to modulate SIRT2 activity for experimental purposes will find a wealth of information and established protocols for SirReal2, whereas the utility of this compound as a biological probe remains uncharacterized.

References

Safety Operating Guide

Proper Disposal of 2-chloro-N-(2-oxothiolan-3-yl)acetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-chloro-N-(2-oxothiolan-3-yl)acetamide, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions:

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, information for the closely related compound, 2-chloroacetamide, should be referenced, as it shares a similar chemical structure and associated hazards. Based on available data for 2-chloroacetamide, this substance is toxic if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is harmful to aquatic life.[1][2][3][4]

Personal Protective Equipment (PPE):

All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[2]
Eye/Face Protection Safety glasses with side-shields or a face shield.[4]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[5] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.[1]

Step-by-Step Disposal Protocol:

The primary method for the disposal of this compound is to treat it as hazardous chemical waste.

  • Containment: Ensure the waste material is stored in its original or a compatible, tightly sealed container.[2] Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5][6] This area should be away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[5]

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Follow your institution's specific procedures for scheduling a waste pickup.

  • Spill Management: In the event of a spill, prevent the spread of the material.[1] Do not allow the chemical to enter drains or waterways.[1][2] Sweep up the spilled solid, taking care to avoid creating dust, and place it in a suitable, sealed container for disposal.[5][6] The affected area should then be cleaned by trained personnel.

Experimental Workflow for Disposal:

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe contain Contain Waste in a Sealed and Labeled Container ppe->contain spill_check Is there a spill? contain->spill_check spill_manage Manage Spill: Contain, Collect, and Clean spill_check->spill_manage Yes storage Store in Designated Hazardous Waste Area spill_check->storage No spill_manage->contain pickup Arrange for Professional Waste Disposal storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your environmental health and safety (EHS) department for guidance on chemical waste management.

References

Personal protective equipment for handling 2-chloro-N-(2-oxothiolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-chloro-N-(2-oxothiolan-3-yl)acetamide. The following procedures are based on the hazardous properties of structurally related 2-chloroacetamide compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

Protection LevelEquipmentSpecifications & Use Case
Minimum PPE Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe ShoesRequired for all work in the laboratory where chemical hazards are present.
Hand Protection Disposable Nitrile GlovesProvides incidental splash protection. Double gloving is recommended. Contaminated gloves must be removed and replaced immediately.[1][2]
Eye and Face Protection Chemical Splash GogglesRequired for protection against liquid splashes and chemical vapors.[1]
Face Shield (worn over goggles)Recommended when there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.[1]
Respiratory Protection Chemical Fume HoodAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
RespiratorRequired if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[1]

Emergency Procedures

Immediate and appropriate response is critical in the event of an accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be prepared by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent the inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: All reactions involving this compound must be conducted within a certified chemical fume hood.[3]

  • Storage: Store the compound in a tightly sealed and clearly labeled container.[2] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] The storage location should be secure and accessible only to authorized personnel.[2]

Disposal Plan:

  • Waste Collection: All solid waste, including contaminated gloves, bench paper, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, appropriate hazardous waste container.

  • Spill Management: In the event of a spill, avoid dust formation.[4] Wear appropriate PPE and collect the spilled material using an inert absorbent material (e.g., sand, silica gel).[5] Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

  • Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][6] It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][6] Do not let the chemical enter drains, as it may be harmful to aquatic life.[1][2][4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Solid prep_hood->weigh dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react store Store Securely react->store decontaminate Decontaminate Work Area store->decontaminate collect_waste Collect Hazardous Waste decontaminate->collect_waste dispose Dispose via Licensed Vendor collect_waste->dispose

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.